4'-Bromo-4-chlorobutyrophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-4-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKPUMBLABGUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196558 | |
| Record name | 4'-Bromo-4-chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-96-0 | |
| Record name | 1-(4-Bromophenyl)-4-chloro-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-4-chlorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromo-4-chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-4-chlorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-BROMO-4-CHLOROBUTYROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D2RTW7CSC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Bromo-4-chlorobutyrophenone chemical properties and structure
An In-Depth Technical Guide to 4'-Bromo-4-chlorobutyrophenone: Properties, Synthesis, and Applications
Introduction
This compound is a key chemical intermediate belonging to the class of halogenated aromatic ketones. Its bifunctional nature, featuring reactive sites on both the aliphatic chain (a primary alkyl chloride) and the aromatic ring (a bromo-substituted ketone), makes it a versatile precursor in organic synthesis. This guide provides a comprehensive overview of its chemical properties, molecular structure, a detailed synthesis protocol, and its critical applications, particularly in the development of pharmaceutical agents. For researchers and professionals in drug discovery, understanding the nuances of this compound is essential for leveraging its synthetic potential.
Chemical Identity and Physicochemical Properties
This compound is identified by several key parameters that are crucial for its handling, characterization, and use in synthetic chemistry. These properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4559-96-0 | [1][2][3] |
| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][4][5] |
| Molecular Formula | C₁₀H₁₀BrClO | [1][2][3] |
| Molecular Weight | 261.54 g/mol | [1][4] |
| Appearance | White to cream or pale grey crystals/powder | [3] |
| Melting Point | 35°C to 38°C | [1][6][7] |
| Boiling Point | 150-157°C (at 6.5 Torr) | [7][8] |
| Solubility | Insoluble in water | [1][6][7] |
| Flash Point | >110°C (>230°F) | [1][6][7] |
| SMILES | ClCCCC(=O)C1=CC=C(Br)C=C1 | [1][3][4] |
| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1][3][9] |
Molecular Structure and Spectroscopic Profile
The structure of this compound consists of a butyrophenone core. A bromine atom is substituted at the para-position (position 4') of the phenyl ring, which deactivates the ring towards further electrophilic substitution and provides a site for cross-coupling reactions. The butyryl side chain is terminated with a chlorine atom at the 4-position (γ-position), which serves as a good leaving group for nucleophilic substitution reactions.
Expected Spectroscopic Highlights:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons, which would appear as a complex AA'BB' system in the downfield region (approx. 7.5-7.9 ppm).[10] The aliphatic protons of the chlorobutyl chain would appear as two triplets and a quintet in the upfield region (approx. 2.2-3.8 ppm).
-
¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon around 195-200 ppm, distinct signals for the aromatic carbons (four in total due to symmetry), and three signals for the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations would also be visible.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is invaluable for structural confirmation.[4]
Synthesis Protocol via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.
Expertise & Causality:
This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride. The catalyst coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich bromobenzene ring. The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions from the bromine atom. Anhydrous conditions are absolutely critical; any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation workflow for synthesizing this compound.
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a gas bubbler to ensure an inert, anhydrous atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide. Begin stirring to form a suspension.
-
Reactant Addition: Add bromobenzene (1.5-2.0 eq.) to the flask. In a separate, dry dropping funnel, place 4-chlorobutyryl chloride (1.0 eq.).
-
Reaction Execution: Cool the reaction flask to 0-5°C using an ice bath. Add the 4-chlorobutyryl chloride dropwise from the funnel to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Reaction Quenching (Self-Validation Step 1): Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer. Perform this step in a fume hood due to the evolution of HCl gas.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation Step 2): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, IR, MS, and melting point analysis). The obtained data should match the reference values.
Key Applications in Drug Development
This compound is a highly valued building block in the pharmaceutical industry, primarily for the synthesis of antipsychotic drugs.[1][6][8] Its structure serves as a scaffold for introducing the pharmacologically important diarylbutylpiperidine moiety.
Synthesis of Haloperidol Analogues: Haloperidol is a potent typical antipsychotic of the butyrophenone class.[11] The synthesis of haloperidol and its analogues often involves the N-alkylation of a substituted piperidine with a butyrophenone derivative.[12][13] In this context, the 4-chloro group on the butyryl chain of this compound acts as the electrophilic site for nucleophilic attack by the secondary amine of a piperidine ring. The 4'-bromo group can be retained or further modified, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce other aryl groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11] The use of halogenated precursors like this is a cornerstone of modern medicinal chemistry for producing a wide array of therapeutic agents.[14]
Safety, Handling, and Storage
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4]
Safe Handling Protocols:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wash hands thoroughly after handling.[15]
-
In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice.[15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Recommended storage temperature is between 2°C and 8°C.[6][8]
-
Keep away from moisture and strong oxidizing agents.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. fishersci.fi [fishersci.fi]
- 7. chembk.com [chembk.com]
- 8. This compound | 4559-96-0 [chemicalbook.com]
- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 13. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
4'-Bromo-4-chlorobutyrophenone CAS number 4559-96-0
An In-Depth Technical Guide to 4'-Bromo-4-chlorobutyrophenone (CAS: 4559-96-0)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a critical chemical intermediate for professionals in pharmaceutical research and development. We will explore its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.
Core Compound Identity and Properties
This compound, with the CAS Number 4559-96-0, is a bifunctional molecule featuring a brominated phenyl ring and a chlorinated alkyl chain attached to a ketone.[1][2] This unique structure makes it a highly valuable precursor in the synthesis of more complex molecules, particularly within the butyrophenone class of pharmaceuticals.[3][4]
Physicochemical and Spectroscopic Data
A summary of the compound's key properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 4559-96-0 | [1][5] |
| Molecular Formula | C₁₀H₁₀BrClO | [1][3] |
| Molecular Weight | 261.54 g/mol | [1][5] |
| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][6] |
| Appearance | Cream-colored low melting powder or colorless to light yellow solid/liquid | [3][6] |
| Melting Point | 35.5-38 °C | [3][7] |
| Boiling Point | 150-157 °C (at 6.5 Torr) | [3][7] |
| Solubility | Insoluble in water | [4][7] |
| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1][6] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference in databases such as PubChem, providing a benchmark for compound verification.[1]
Synthesis Pathway: The Friedel-Crafts Acylation
The primary industrial and laboratory synthesis of this compound is achieved via the Friedel-Crafts acylation of bromobenzene.[8][9] This classic electrophilic aromatic substitution reaction involves reacting bromobenzene with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]
The causality behind this choice is the high efficiency of AlCl₃ in generating a highly reactive acylium ion from the 4-chlorobutyryl chloride.[9] This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom on the ring is an ortho-, para-director; however, the para-product is sterically favored and is the major isomer formed.[10]
Reaction Mechanism Workflow
Caption: Mechanism of Friedel-Crafts Acylation for synthesizing the target compound.
Protocol: Synthesis of this compound
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed via spectroscopic methods against reference data.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add 4-chlorobutyryl chloride (1.0 eq) to the stirred suspension, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: After the initial addition, add bromobenzene (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. A vigorous evolution of HCl gas will be observed.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the final product.
Application in Medicinal Chemistry: A Butyrophenone Precursor
This compound is a key building block for synthesizing a variety of pharmaceutical compounds.[3][4] Its primary utility lies in the synthesis of butyrophenone antipsychotics and their analogues.[11] The butyrophenone scaffold is a pharmacophore found in drugs used to treat psychiatric disorders.
The compound serves as an electrophilic partner in alkylation reactions. The chlorine atom on the butyrophenone chain is a good leaving group, readily displaced by nucleophiles, such as the secondary amine of a piperidine ring. This reaction is fundamental to the synthesis of drugs like haloperidol and related structures.[12][13] Although the direct precursor for haloperidol is the fluoro-analogue, the bromo- version is crucial for creating derivatives for structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and safety profiles.[11][13]
General Synthetic Workflow for Butyrophenone Analogs
Caption: Synthetic pathway from the title compound to a generic butyrophenone drug.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard and Precautionary Information
| Hazard Type | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Information derived from publicly available safety data.[1]
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]
Conclusion
This compound is more than just a chemical compound; it is a foundational tool for innovation in drug development. Its well-defined physicochemical properties, established synthesis via Friedel-Crafts acylation, and critical role as a precursor to butyrophenone antipsychotics underscore its importance. For researchers and scientists, a thorough understanding of its chemistry, handling, and application is essential for leveraging its full potential in the creation of novel therapeutics.
References
- 1. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 4559-96-0 [chemicalbook.com]
- 4. fishersci.fi [fishersci.fi]
- 5. scbt.com [scbt.com]
- 6. B24146.14 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. maths.tcd.ie [maths.tcd.ie]
- 11. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 13. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-bromophenyl)-4-chlorobutan-1-one: Synthesis, Characterization, and Application in Drug Development
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-chlorobutan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation with an emphasis on the mechanistic rationale behind the procedural steps, and describes standard analytical techniques for its characterization. Furthermore, this guide explores the significant role of this compound as a precursor in the development of high-value therapeutics, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). This paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
1-(4-bromophenyl)-4-chlorobutan-1-one, also known by its synonym 4'-Bromo-4-chlorobutyrophenone, is a halogenated ketone that serves as a pivotal building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a bromo-substituted aromatic ring and a chloroalkyl chain, allows for sequential and selective chemical transformations. This makes it a highly valuable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[2] The compound's structure is particularly amenable to the synthesis of piperidine-containing molecules, a common scaffold in centrally acting pharmaceuticals. This guide will elucidate the synthesis, characterization, and critical applications of this versatile intermediate, with a focus on its role in the development of Selective Serotonin Reuptake Inhibitors (SSRIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-bromophenyl)-4-chlorobutan-1-one is essential for its safe handling, synthesis, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1] |
| Synonyms | This compound, p-Bromo-γ-chlorobutyrophenone | [3] |
| CAS Number | 4559-96-0 | [1] |
| Molecular Formula | C₁₀H₁₀BrClO | [1] |
| Molecular Weight | 261.54 g/mol | [1] |
| Appearance | White to cream or yellow crystalline powder/solid | [4] |
| Melting Point | 35.5-38 °C | [3] |
| SMILES | ClCCCC(=O)C1=CC=C(Br)C=C1 | [1] |
| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1] |
Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-one via Friedel-Crafts Acylation
The primary and most efficient method for synthesizing 1-(4-bromophenyl)-4-chlorobutan-1-one is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through a well-established mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the active agent in the reaction.
-
Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and releases the AlCl₃ catalyst and HCl as a byproduct.
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the bromine atom and the incoming acyl group, the para-substituted product, 1-(4-bromophenyl)-4-chlorobutan-1-one, is the major isomer formed.
Experimental Protocol
This protocol is a synthesized methodology based on established Friedel-Crafts acylation procedures.[5][6][7]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzene
-
4-chlorobutyryl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize evolved HCl gas)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Addition of Bromobenzene: After the complete addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction Progression: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 1-(4-bromophenyl)-4-chlorobutan-1-one can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water or hexanes and ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
The identity and purity of the synthesized 1-(4-bromophenyl)-4-chlorobutan-1-one must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the range of δ 7.6-7.9 ppm. The aliphatic protons of the chlorobutanoyl chain will appear as triplets or multiplets in the upfield region (δ 2.0-3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will appear in the δ 128-138 ppm region, and the aliphatic carbons will be observed in the upfield region (δ 25-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-Br and C-Cl stretching vibrations at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Application in Drug Development: A Precursor to SSRIs
1-(4-bromophenyl)-4-chlorobutan-1-one is a crucial intermediate in the synthesis of several Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. Its structure provides a versatile scaffold for the synthesis of complex piperidine derivatives, which are central to the pharmacophore of many SSRIs.
Synthetic Pathway to Femoxetine and Paroxetine Analogues
While multiple synthetic routes to SSRIs like femoxetine and paroxetine exist, pathways utilizing precursors derived from 1-(4-bromophenyl)-4-chlorobutan-1-one have been explored.[8] A general synthetic strategy involves the following key transformations:
-
Cyclization to form a Piperidine Ring: The chloroalkyl chain of 1-(4-bromophenyl)-4-chlorobutan-1-one can be utilized in a cyclization reaction with a primary amine to form a piperidone intermediate.
-
Reduction of the Ketone: The ketone functionality can be reduced to a secondary alcohol.
-
Further Functionalization: The bromo-substituted phenyl ring and the piperidine nitrogen can be further functionalized to introduce the required pharmacophoric elements of the target SSRI. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce different aryl groups.
The following diagram illustrates a conceptual workflow for the utilization of 1-(4-bromophenyl)-4-chlorobutan-1-one in the synthesis of SSRI precursors.
Caption: Conceptual workflow for SSRI precursor synthesis.
This strategic approach highlights the importance of 1-(4-bromophenyl)-4-chlorobutan-1-one as a versatile starting material in medicinal chemistry, enabling the efficient construction of complex and biologically active molecules.
Safety and Handling
1-(4-bromophenyl)-4-chlorobutan-1-one is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is important to avoid inhalation of dust or vapors, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(4-bromophenyl)-4-chlorobutan-1-one is a chemical intermediate of significant value in the field of drug development and organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, yielding a versatile building block for the construction of complex molecules. The ability to selectively functionalize different parts of the molecule makes it an ideal precursor for high-value pharmaceutical compounds, including important antidepressants. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.
References
- 1. 1-(4-BROMOPHENYL)-4-CHLOROBUTAN-1-ONE | CAS 4559-96-0 [matrix-fine-chemicals.com]
- 2. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. B24146.22 [thermofisher.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4'-Bromo-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-chlorobutyrophenone, with the CAS Number 31642-65-8, is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive ketone and a halogenated alkyl chain, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of these critical parameters, supplemented with field-proven experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound dictate its behavior in various experimental settings. The melting point is a crucial indicator of purity, while its solubility profile governs the choice of solvents for reactions, extractions, and purifications.
Melting Point
The melting point of this compound is consistently reported in the range of 31°C to 38°C . Specific ranges cited by various suppliers include 35-38°C and 35.5-38°C. This relatively low melting point indicates that the compound may exist as a solid or a waxy low-melting solid at or slightly above standard room temperature. The sharpness of the melting point range is a critical indicator of purity; a broad melting range typically suggests the presence of impurities.
Solubility Profile
A comprehensive understanding of a compound's solubility is essential for designing synthetic routes and purification strategies.
Water Solubility: this compound is consistently reported to be insoluble in water . This is expected, given its predominantly nonpolar structure, which includes an aromatic ring and a halogenated alkyl chain.
Based on its structure, this compound is predicted to be:
-
Soluble in moderately polar to nonpolar organic solvents such as:
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Ethyl acetate
-
Toluene
-
-
Sparingly soluble to soluble in polar protic solvents like:
-
Ethanol
-
Methanol
-
The presence of the polar carbonyl group allows for dipole-dipole interactions with polar solvents, while the large nonpolar regions favor dissolution in nonpolar solvents. Experimental verification of solubility in these solvents is highly recommended for specific applications.
Data Summary
| Physical Property | Value | Source(s) |
| Melting Point | 31-38 °C | N/A |
| 35-38 °C | N/A | |
| 35.5-38 °C | N/A | |
| Water Solubility | Insoluble | N/A |
| Predicted Organic Solvent Solubility | ||
| Dichloromethane | Soluble | Inferred |
| Chloroform | Soluble | Inferred |
| Acetone | Soluble | Inferred |
| Ethyl Acetate | Soluble | Inferred |
| Toluene | Soluble | Inferred |
| Ethanol | Sparingly Soluble to Soluble | Inferred |
| Methanol | Sparingly Soluble to Soluble | Inferred |
Experimental Protocols for Physical Property Determination
The following protocols describe standard laboratory procedures for determining the melting point and qualitative solubility of an organic compound like this compound.
Determination of Melting Point
This protocol outlines the use of a standard melting point apparatus. The causality behind a slow heating rate near the expected melting point is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (around 20°C).
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.
-
Record Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Cooling and Re-testing: Allow the apparatus to cool completely. For accuracy, repeat the determination with a fresh sample in a new capillary tube at least twice. Consistent results validate the obtained melting point range.
Caption: Experimental workflow for melting point determination.
Qualitative Determination of Solubility
This protocol provides a systematic approach to assess the solubility of a compound in various solvents. The choice of a small, fixed amount of solute and solvent allows for a consistent comparison across different solvents.
Methodology:
-
Solvent Selection: Prepare a set of clean, dry test tubes, each containing 1 mL of a different solvent to be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, ethyl acetate).
-
Sample Addition: To each test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Initial Observation: Observe if the compound dissolves immediately at room temperature.
-
Agitation: If the compound does not dissolve, vortex or shake the test tube vigorously for 1-2 minutes. Observe for any dissolution.
-
Gentle Heating: If the compound remains insoluble, gently warm the test tube in a water bath. Be cautious with flammable organic solvents. Observe if heating promotes dissolution.
-
Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature. Observe if the compound precipitates out of the solution. This indicates that the solubility is temperature-dependent.
-
Classification: Classify the solubility in each solvent as "soluble," "sparingly soluble," or "insoluble" based on the observations.
Caption: Experimental workflow for qualitative solubility determination.
Spectroscopic Characterization of 4'-Bromo-4-chlorobutyrophenone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Bromo-4-chlorobutyrophenone (CAS No: 4559-96-0), a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and comparative analysis with structurally similar compounds, this guide offers a robust interpretation of the spectral features of the title compound, ensuring a high degree of scientific integrity and practical utility.
Introduction
This compound, with the IUPAC name 1-(4-bromophenyl)-4-chlorobutan-1-one, is a halogenated ketone of significant interest in organic synthesis.[2] Its bifunctional nature, possessing both a brominated aromatic ring and a chlorinated alkyl chain, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the causal relationships between the molecular structure and the observed spectral data.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is presented below. The key structural features that dictate its spectroscopic behavior are the para-substituted bromophenyl group, the carbonyl group, and the chlorobutyl chain.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of structurally related compounds such as 4'-chlorobutyrophenone and 4'-bromobutyrophenone.[3][4]
¹H NMR Spectroscopy
Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz spectrometer.
Data Interpretation:
The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions, corresponding to the protons of the bromophenyl ring and the chlorobutyl chain, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | H-2', H-6' |
| ~7.65 | Doublet | 2H | H-3', H-5' |
| ~3.65 | Triplet | 2H | -CH₂-Cl |
| ~3.20 | Triplet | 2H | -CO-CH₂- |
| ~2.20 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Causality Behind Assignments:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The aromatic region is expected to exhibit a characteristic AA'BB' system for the para-substituted ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and will appear at a lower field (~7.85 ppm) compared to the protons ortho to the bromine atom (H-3', H-5') (~7.65 ppm). Both signals will appear as doublets due to coupling with their adjacent protons.[5]
-
Methylene Protons adjacent to Chlorine (-CH₂-Cl): The protons on the carbon attached to the electronegative chlorine atom are significantly deshielded and are predicted to resonate as a triplet at approximately 3.65 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group.
-
Methylene Protons adjacent to Carbonyl (-CO-CH₂-): The protons on the carbon alpha to the carbonyl group are also deshielded and are expected to appear as a triplet around 3.20 ppm, coupled with the neighboring methylene protons.
-
Methylene Protons (-CH₂-CH₂-CH₂-): The central methylene group of the butyl chain is expected to resonate as a quintet (or a multiplet) around 2.20 ppm due to coupling with the two adjacent methylene groups.
¹³C NMR Spectroscopy
Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis, on a 100 MHz spectrometer with proton decoupling.
Data Interpretation:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~135.5 | C-1' |
| ~132.0 | C-3', C-5' |
| ~129.5 | C-2', C-6' |
| ~128.5 | C-4' |
| ~44.5 | -CH₂-Cl |
| ~37.5 | -CO-CH₂- |
| ~28.0 | -CH₂-CH₂-CH₂- |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 198.0 ppm.[1]
-
Aromatic Carbons: The aromatic carbons will resonate in the range of 128-136 ppm. The carbon attached to the bromine (C-4') will be influenced by the halogen's electronegativity and its resonance effect. The ipso-carbon (C-1') attached to the carbonyl group will also have a distinct chemical shift. The signals for C-2'/C-6' and C-3'/C-5' will be equivalent due to the molecule's symmetry.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by the proximity of electronegative atoms. The carbon attached to chlorine (-CH₂-Cl) will be the most deshielded among the aliphatic carbons (~44.5 ppm), followed by the carbon alpha to the carbonyl group (-CO-CH₂-) at ~37.5 ppm. The central methylene carbon (-CH₂-CH₂-CH₂-) is the most shielded and will appear at the highest field (~28.0 ppm).
Infrared (IR) Spectroscopy
Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on a diamond attenuated total reflectance (ATR) crystal.
Data Interpretation:
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aryl ketone) |
| ~1585 | Medium-Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
| ~750 | Strong | C-Cl stretch |
Causality Behind Assignments:
-
C=O Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-Halogen Stretches: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1070 cm⁻¹ and 750 cm⁻¹, respectively.
Mass Spectrometry (MS)
Experimental Protocol (Predicted): The mass spectrum would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.
Data Interpretation:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Figure 2: Predicted Fragmentation Pathway of this compound.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Abundance | Assignment |
| 260/262/264 | Moderate | Molecular ion [M]⁺• (presence of Br and Cl) |
| 183/185 | High | [C₇H₄BrO]⁺ (Bromobenzoyl cation) |
| 155/157 | Moderate | [C₆H₄Br]⁺ (Bromophenyl cation) |
| 75 | Low | [CH₂CH₂Cl]⁺ |
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in peaks at m/z 260, 262, and 264.[7]
-
α-Cleavage: The most prominent fragmentation pathway for butyrophenones is the α-cleavage of the bond between the carbonyl group and the alkyl chain. This results in the formation of a stable bromobenzoyl cation at m/z 183 and 185, which is often the base peak.[3]
-
Loss of CO: The bromobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the bromophenyl cation at m/z 155 and 157.
-
Other Fragments: Cleavage of the C-Cl bond can lead to a fragment at m/z 225/227. The chloropropyl radical can also be observed as a cation at m/z 75.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. Through a systematic interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by data from analogous compounds and fundamental spectroscopic principles, a comprehensive structural characterization has been established. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of this important synthetic intermediate.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR [m.chemicalbook.com]
- 4. 4'-bromobutyrophenone [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Butyrophenone Antipsychotics: A Technical Guide to 4'-Bromo-4-chlorobutyrophenone
An In-depth Exploration for the Synthetic Chemist and Drug Development Professional
Introduction: The Unseen Architect in Neuroleptic Drug Synthesis
In the landscape of pharmaceutical sciences, the significance of an intermediate compound is often measured by the therapeutic impact of the final active pharmaceutical ingredient (API). 4'-Bromo-4-chlorobutyrophenone, a seemingly unassuming haloketone, holds a distinguished position as a pivotal precursor in the synthesis of a class of potent antipsychotic drugs, most notably the butyrophenone family. Its bifunctional nature, possessing both an activated aromatic ring and a reactive alkyl halide chain, makes it a versatile scaffold for the construction of complex molecular architectures targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical application in the development of neuroleptic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective handling, synthesis, and purification.
| Property | Value | Source(s) |
| CAS Number | 4559-96-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₀BrClO | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 261.54 g/mol | [1][2] |
| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][2][3][4][8] |
| Appearance | White to cream or pale grey crystals or powder | [3] |
| Melting Point | 35.5-38 °C | [6] |
| Solubility | Insoluble in water | [6] |
| Assay (GC) | ≥94.0% | [3] |
Spectroscopic Profile
The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring typically appear as two doublets in the downfield region. The aliphatic protons of the butyrophenone chain exhibit distinct multiplets corresponding to the protons adjacent to the carbonyl group, the central methylene protons, and the protons adjacent to the chlorine atom.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the three aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks include those for C-H stretching and bending, and C-Br and C-Cl stretching vibrations in the fingerprint region.[3]
-
Mass Spectrometry (MS): Mass spectral analysis reveals the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine, confirming the molecular weight and elemental composition.[1] The top three m/z peaks are often observed at 183, 185, and 155.[1]
Synthesis of this compound: A Mechanistic Approach
The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.[9] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[9]
The Causality Behind the Friedel-Crafts Acylation
The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst plays a crucial role in this process by coordinating with the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form the resonance-stabilized acylium ion.[10][11][12][13] The bromobenzene, being an activated aromatic ring (though weakly deactivated by the bromine), acts as the nucleophile, attacking the acylium ion to form a sigma complex (arenium ion).[14] Subsequent deprotonation of the sigma complex by the tetrachloroaluminate ion (AlCl₄⁻) regenerates the aromaticity of the ring and releases the Lewis acid catalyst and hydrochloric acid as a byproduct.[10][14]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol synthesized from established methodologies for Friedel-Crafts acylation reactions.[12][15]
Materials:
-
Bromobenzene
-
4-Chlorobutyryl chloride[16]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C. Following this, add bromobenzene (1.0 equivalent) dropwise over a similar period, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4][13][17][18]
The Role of this compound in Haloperidol Synthesis
The primary pharmaceutical application of this compound is as a key intermediate in the synthesis of haloperidol and its analogues.[1][10][19] Haloperidol is a potent typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[11]
The Alkylation Step: Forging the Final Molecule
The synthesis of haloperidol involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.[2][7][20][21][22] This nucleophilic substitution reaction, where the secondary amine of the piperidine derivative acts as the nucleophile and the alkyl chloride of the butyrophenone is the electrophile, forms the final carbon-nitrogen bond of the haloperidol molecule.
Caption: Synthesis of Haloperidol Analogues.
Experimental Protocol: Synthesis of a Haloperidol Analogue
The following is a generalized protocol for the alkylation step.
Materials:
-
This compound
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Potassium Iodide (KI) (catalyst)
-
Acetonitrile (MeCN) or another suitable solvent
Procedure:
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) in acetonitrile, add sodium carbonate (e.g., 2.0 equivalents) and a catalytic amount of potassium iodide.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the final product.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands as a testament to the enabling power of pharmaceutical intermediates. Its synthesis, primarily through the robust and well-understood Friedel-Crafts acylation, provides a reliable route to a key building block for a class of life-changing medications. For the researcher and drug development professional, a deep understanding of its chemistry, from reaction mechanisms to purification techniques, is not merely academic but a crucial component in the ongoing quest for novel and improved therapeutics for mental health.
References
- 1. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. How To [chem.rochester.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Friedel-Crafts acylation with amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. maths.tcd.ie [maths.tcd.ie]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijddr.in [ijddr.in]
- 19. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 20. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. squ.elsevierpure.com [squ.elsevierpure.com]
- 22. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]
The Butyrophenone Saga: A Technical Guide to a Serendipitous Revolution in Psychopharmacology
Abstract
The butyrophenones, a cornerstone class of antipsychotic agents, emerged not from a targeted search for mental health therapeutics, but as a serendipitous offshoot of analgesic research. This in-depth technical guide chronicles the discovery and history of butyrophenone synthesis, offering a detailed exploration for researchers, scientists, and drug development professionals. We will dissect the core synthetic methodologies, primarily the venerable Friedel-Crafts acylation, and explore alternative routes that have contributed to the chemical understanding of this pharmacologically crucial scaffold. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key synthetic procedures, and presents a comparative analysis of various synthetic strategies. Through a blend of historical narrative and technical rigor, we aim to provide a comprehensive resource that is both educational and practically valuable for the modern medicinal chemist.
A Fortuitous Turn: The Genesis of Butyrophenones
The narrative of the butyrophenones is inextricably linked with the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s. Their primary focus was the development of potent synthetic analgesics, building upon the structure of pethidine (meperidine). This line of inquiry led to the synthesis of highly effective opioids. In a pivotal and ultimately transformative decision, Janssen's chemists opted to replace the propiophenone moiety in their lead compounds with a butyrophenone group.[1] This seemingly subtle modification of the carbon chain length precipitated a dramatic shift in the pharmacological profile of the resulting molecules.
One of the newly synthesized compounds, designated R-1625, exhibited a behavioral profile in animal models that was profoundly different from its analgesic precursors. Instead of sedation and pain relief, R-1625 induced a state of "neurolepsis," characterized by psychomotor slowing, emotional quietude, and a lack of initiative, without loss of consciousness. This compound, synthesized on February 11, 1958, was later named haloperidol.[1] Its discovery marked a watershed moment in psychiatry, providing a powerful new tool for the management of psychosis and heralding the era of the "typical" antipsychotics. The introduction of haloperidol and its congeners contributed significantly to the de-institutionalization movement, allowing many patients with schizophrenia to live more integrated lives within their communities.
The Chemical Core: Synthesizing the Butyrophenone Scaffold
The fundamental butyrophenone structure is 1-phenylbutan-1-one. Its synthesis is a classic example of electrophilic aromatic substitution, with the Friedel-Crafts acylation being the most historically significant and widely employed method.
The Workhorse: Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the parent butyrophenone, this translates to the reaction of benzene with butyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
The enduring utility of the Friedel-Crafts acylation lies in its straightforward and predictable mechanism. The Lewis acid catalyst is crucial for activating the acylating agent, rendering it sufficiently electrophilic to be attacked by the electron-rich aromatic ring.
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of butyryl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion is then attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
The following protocol provides a detailed, step-by-step methodology for the synthesis of the core butyrophenone structure via Friedel-Crafts acylation.
Materials:
-
Anhydrous benzene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
5% sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (15.0 g, 0.112 mol).
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add anhydrous benzene (10.0 g, 0.128 mol) to the stirred suspension.
-
From the dropping funnel, add butyryl chloride (12.0 g, 0.113 mol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-phenylbutan-1-one.
Alternative Synthetic Pathways: Expanding the Chemist's Toolkit
While Friedel-Crafts acylation remains the predominant method for butyrophenone synthesis, several alternative routes have been developed, each with its own advantages and limitations. These methods offer valuable alternatives, particularly when dealing with substituted aromatic starting materials or when milder reaction conditions are required.
The Houben-Hoesch Reaction: A Milder Approach for Activated Arenes
The Houben-Hoesch reaction provides a method for the synthesis of aryl ketones from electron-rich aromatic compounds (such as phenols and their ethers) and nitriles, in the presence of a Lewis acid and HCl.[2][3] This reaction is particularly useful for substrates that are sensitive to the harsh conditions of the traditional Friedel-Crafts acylation.
The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone. The choice of a milder Lewis acid, such as zinc chloride (ZnCl₂), often prevents the side reactions commonly observed with aluminum chloride.
Grignard Reagents: Building Blocks for Carbon-Carbon Bonds
Grignard reagents offer a versatile approach to the synthesis of butyrophenones. One common strategy involves the reaction of a phenylmagnesium halide with butyronitrile. The initial addition of the Grignard reagent to the nitrile forms an imine salt, which upon acidic hydrolysis, yields the desired butyrophenone.
Alternatively, the reaction of a Grignard reagent with a suitable carboxylic acid derivative, such as an ester or an acid chloride, can also be employed, although careful control of the reaction conditions is necessary to prevent the double addition of the Grignard reagent.
Oxidation of Secondary Alcohols: A Functional Group Transformation
If the corresponding secondary alcohol, 1-phenyl-1-butanol, is readily available, its oxidation provides a direct route to butyrophenone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate, PCC) to milder, more environmentally benign methods employing reagents such as Swern or Dess-Martin periodinane. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular butyrophenone derivative depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the required purity of the final product. The following table provides a comparative summary of the key synthetic methods discussed.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |
| Friedel-Crafts Acylation | Benzene (or substituted benzene), Butyryl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Widely applicable, high yields, well-established | Harsh conditions, requires stoichiometric catalyst, potential for side reactions with activated rings | 70-90% |
| Houben-Hoesch Reaction | Electron-rich arene, Butyronitrile | Lewis Acid (e.g., ZnCl₂), HCl | Milder conditions, suitable for sensitive substrates | Limited to electron-rich arenes | 50-80% |
| Grignard Reaction | Phenylmagnesium halide, Butyronitrile or Butyric acid derivative | Versatile, good for specific substitutions | Requires anhydrous conditions, potential for side reactions | 60-85% | |
| Oxidation of 1-phenyl-1-butanol | 1-phenyl-1-butanol | Oxidizing agent (e.g., PCC, Swern) | High yields, clean reactions | Starting alcohol may not be readily available | 85-95% |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the key chemical transformations discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general workflow for butyrophenone synthesis.
Caption: Mechanism of the Friedel-Crafts Acylation for Butyrophenone Synthesis.
References
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 4-Chlorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds using 4-chlorobutyryl chloride. This protocol is a cornerstone reaction in organic synthesis, enabling the formation of key intermediates such as 4-chloro-1-arylbutan-1-ones, which are valuable precursors in the development of pharmaceuticals and other complex molecules.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for success, including strategies to mitigate common side reactions.
Introduction: The Significance of Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which serve as crucial intermediates in a wide array of applications, from pharmaceuticals to fine chemicals.[3][4]
The use of 4-chlorobutyryl chloride as the acylating agent is of particular interest as it introduces a versatile four-carbon chain with a terminal chloride onto the aromatic substrate. This bifunctional product can undergo subsequent chemical transformations, such as intramolecular cyclization to form tetralones or substitution of the chloride, making it a valuable building block in multi-step syntheses.[1]
Reaction Mechanism: A Step-by-Step Look
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5] The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-chlorobutyryl chloride. This interaction polarizes the acyl chloride, facilitating the departure of the chloride and forming a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5][6]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[2][5]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[2][7] This complexation necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The desired ketone is liberated during the aqueous work-up.[2][8]
Visualizing the Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol details the acylation of a generic aromatic substrate with 4-chlorobutyryl chloride. Adjustments may be necessary based on the specific reactivity of the aromatic compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity (for 0.1 mol scale) | Notes |
| Aromatic Substrate | Varies | Varies | 0.1 mol | Must be dry and pure. |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 14.1 g (0.1 mol) | Corrosive, handle with care.[9][10][11][12][13] |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | Highly hygroscopic and reactive.[14] |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~100 mL | Anhydrous solvent is crucial. |
| Crushed Ice | H₂O | 18.02 | ~100 g | For quenching the reaction. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~20 mL | For work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow
Caption: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by anhydrous dichloromethane (50 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.[1]
-
Addition of 4-Chlorobutyryl Chloride: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (14.1 g, 0.1 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of the aromatic substrate (0.1 mol) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.[1][7]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (around 100g) and concentrated hydrochloric acid (20 mL) to decompose the aluminum chloride complex.[7][8][14]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[7][8]
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-chloro-1-arylbutan-1-one.[15]
Troubleshooting and Side Reactions
Intramolecular Cyclization: A Competing Pathway
A significant potential side reaction is the intramolecular Friedel-Crafts alkylation of the product. The Lewis acid can activate the terminal alkyl chloride of the 4-chloro-1-arylbutan-1-one, leading to an intramolecular cyclization to form a six-membered ring, yielding an α-tetralone byproduct.[1][7]
Mitigation Strategies:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a low reaction temperature (0-10 °C) is crucial to favor the desired intermolecular acylation.[1][7]
-
Reaction Time: Prolonged reaction times can also promote the formation of the cyclized byproduct. Therefore, it is important to monitor the reaction and quench it once the starting material is consumed.[1]
Other Considerations
-
Hydrolysis of Reagents: 4-chlorobutyryl chloride and aluminum chloride are highly sensitive to moisture. The presence of water will lead to the hydrolysis of the acyl chloride to 4-chlorobutyric acid and deactivate the Lewis acid catalyst.[7] Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Substrate Reactivity: Friedel-Crafts acylation is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene).[7] Conversely, highly activated rings may be prone to polysubstitution, although the deactivating nature of the ketone product typically prevents this.[3]
Safety Precautions
-
4-Chlorobutyryl chloride: This reagent is corrosive, a lachrymator, and harmful if swallowed or inhaled.[10][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9][11]
-
Aluminum chloride: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is also corrosive. Handle with care in a dry environment.[14]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. This step should be performed slowly and with caution in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation with 4-chlorobutyryl chloride is a robust and versatile reaction for the synthesis of valuable chemical intermediates. By understanding the reaction mechanism, carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can successfully implement this method to achieve high yields of the desired 4-chloro-1-arylbutan-1-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. kscl.co.in [kscl.co.in]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Butyrophenone Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Butyrophenone Scaffolds in Medicinal Chemistry
Butyrophenones represent a pivotal class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile framework, characterized by a phenyl ring attached to a carbonyl group and a four-carbon chain, has been extensively derivatized to yield compounds with a wide array of pharmacological activities.[1] Most notably, butyrophenone derivatives are prominent in the field of neuropsychopharmacology, with many compounds exhibiting potent antipsychotic properties.[2] Haloperidol, a cornerstone in the treatment of schizophrenia and other psychotic disorders, stands as a testament to the therapeutic importance of this chemical class.[3] Other examples include benperidol, one of the most potent antipsychotics, and droperidol, utilized for its antiemetic and sedative effects.[2][4]
The synthesis of these derivatives is, therefore, of paramount importance to drug discovery and development professionals. This guide provides a detailed, step-by-step exploration of the synthetic routes to butyrophenone derivatives, with a primary focus on the classical Friedel-Crafts acylation and its practical application. Furthermore, it delves into alternative synthetic strategies and offers comprehensive protocols for the synthesis and characterization of these vital compounds.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of aryl ketones, including butyrophenones.[5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5][6]
Mechanism of Action: A Step-by-Step Look
The underlying mechanism of the Friedel-Crafts acylation proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., butyryl chloride) by coordinating to the halogen atom. This polarization facilitates the cleavage of the carbon-halogen bond, resulting in the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product and hydrogen chloride as a byproduct.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Butyrophenone
This protocol provides a foundational method for the synthesis of the parent butyrophenone molecule via Friedel-Crafts acylation of benzene with butyryl chloride.
Materials and Reagents:
-
Benzene (anhydrous)
-
Butyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Butyryl Chloride: In the dropping funnel, place a solution of butyryl chloride (10.65 g, 0.1 mol) in anhydrous dichloromethane (20 mL). Add the butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Addition of Benzene: Following the addition of butyryl chloride, add a solution of anhydrous benzene (7.8 g, 0.1 mol) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (100 mL), 10% sodium hydroxide solution (100 mL), and brine (100 mL).[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude butyrophenone can be purified by vacuum distillation to yield a colorless liquid.
Synthesis of a Key Intermediate: 4-Chloro-4'-fluorobutyrophenone
Many medicinally important butyrophenone derivatives, such as Haloperidol, are synthesized from 4-chloro-4'-fluorobutyrophenone.[7] The following protocol details its synthesis via Friedel-Crafts acylation.
Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone
This protocol is adapted from a reported synthesis with a high yield.[8]
Materials and Reagents:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Initial Mixture: To a solution of fluorobenzene (16 g) in dichloromethane (20 g), add anhydrous aluminum chloride (20 g) in portions while maintaining the temperature at 5°C with an ice bath.
-
Acylation: A mixture of 4-chlorobutyryl chloride (20 g) and dichloromethane (20 g) is added dropwise to the fluorobenzene solution at a rate of approximately 70 drops per minute.
-
Reaction: The reaction is allowed to proceed at 20°C for 4 hours.[8]
-
Workup and Purification: Following the reaction, a standard aqueous workup involving quenching with ice/HCl, separation of the organic layer, washing with sodium bicarbonate solution, and drying is performed. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield 4-chloro-4'-fluorobutyrophenone.[4]
Expected Yield: Approximately 90%.[8]
Application: Synthesis of Haloperidol
Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[9]
Caption: Synthesis of Haloperidol.
Protocol: Synthesis of Haloperidol
Materials and Reagents:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
4-chloro-4'-fluorobutyrophenone
-
Potassium iodide
-
Potassium hydroxide
-
Toluene
-
Methanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, combine 4.87 parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide, and 25 parts of deionized water and warm gently.[9]
-
Addition of Reagents: Add 1.65 parts of potassium hydroxide, followed by 6.12 parts of 4-chloro-4'-fluorobutyrophenone.[9] Heat the mixture to reflux.
-
Reaction: Maintain reflux for approximately 3.75 hours.[9]
-
Extraction: Cool the reaction mixture to room temperature and add 55 parts of toluene. Separate the organic and aqueous layers, discarding the aqueous layer.
-
Precipitation of Hydrochloride Salt: Add 5.1 parts of methanol to the organic layer and cool to about 25°C. While stirring vigorously, add 3.1 parts of concentrated hydrochloric acid.[9]
-
Isolation and Washing: Filter the resulting precipitate. Wash the solid with a 10:9:1 mixture of acetone-toluene-methanol, followed by a 10:1 mixture of acetone-methanol.[9]
-
Drying: Air-dry the solid to obtain haloperidol hydrochloride.
Expected Yield: Approximately 75.5%.[9]
Comparative Yields of Friedel-Crafts Acylation
The yield of the Friedel-Crafts acylation is influenced by the nature of the aromatic substrate and the reaction conditions. The table below summarizes typical yields for the synthesis of various 4'-substituted butyrophenones.
| Target Compound | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4'-Fluoro-4-chlorobutyrophenone | Fluorobenzene | 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 20 | 4 | 90 |
| 4'-Methyl-4-chlorobutyrophenone | Toluene | 4-Chlorobutyryl chloride | AlCl₃ | Toluene/Water | 2 - 4 | 30 | 95 |
| 4'-Isopropyl-4-chlorobutyrophenone | Isopropylbenzene | 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane | 5 - 10 | 0.5 | 94 |
Data compiled from BenchChem.[8]
Alternative Synthetic Routes: Beyond Friedel-Crafts
While Friedel-Crafts acylation is a powerful tool, it has limitations, such as the requirement for a stoichiometric amount of catalyst and potential for low regioselectivity with certain substrates.[10] Modern cross-coupling reactions offer viable alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has emerged as a versatile method for the formation of carbon-carbon bonds. For the synthesis of aryl ketones, this palladium-catalyzed reaction typically involves the coupling of an acyl chloride with an arylboronic acid.[10]
Advantages over Friedel-Crafts Acylation:
-
Milder Reaction Conditions: Suzuki coupling often proceeds under milder conditions, which can be advantageous for substrates with sensitive functional groups.[10]
-
High Regioselectivity: The regioselectivity is precisely controlled by the positions of the halide and the boron moiety.[10]
-
Broader Functional Group Tolerance: The reaction is generally more tolerant of a wider range of functional groups.
However, the cost and availability of the palladium catalyst and boronic acid reagents can be a consideration.
Purification and Characterization
Purification Techniques
-
Column Chromatography: This is a standard method for purifying butyrophenone derivatives, particularly for removing unreacted starting materials and side products. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[11] The polarity of the eluent is adjusted to achieve optimal separation.
-
Recrystallization: For solid derivatives, recrystallization is an effective purification technique. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room temperature.[12] For haloperidol, solvents such as methanol, acetone, and chloroform are suitable.[13]
Characterization Methods
The identity and purity of synthesized butyrophenone derivatives are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments. For 4-chloro-4'-fluorobutyrophenone, characteristic signals include multiplets for the aromatic protons and triplets for the methylene protons of the butyryl chain.[4]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone typically appears at a characteristic downfield shift (around 197 ppm for 4-chloro-4'-fluorobutyrophenone).[4]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. For 4-chloro-4'-fluorobutyrophenone, this peak is observed around 1685 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The mass spectrum of 4-chloro-4'-fluorobutyrophenone will show a molecular ion peak corresponding to its molecular weight.[14]
-
Safety Precautions
-
Aluminum Chloride (Anhydrous): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with moisture.[12]
-
Acyl Chlorides (e.g., Butyryl Chloride): These are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate PPE.
-
Solvents: Organic solvents such as dichloromethane and benzene are flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of butyrophenone derivatives is a cornerstone of medicinal chemistry, providing access to a wealth of pharmacologically active compounds. The Friedel-Crafts acylation remains a primary and effective method for their preparation, and a thorough understanding of its mechanism and practical execution is essential for researchers in the field. As synthetic methodologies continue to evolve, alternative routes such as the Suzuki-Miyaura coupling offer valuable complementary strategies. By following the detailed protocols and safety guidelines outlined in this guide, scientists can confidently and efficiently synthesize and purify these important molecules, paving the way for further drug discovery and development.
References
- 1. What steps are needed to convert benzene into p-isobutyl acetophenone, a .. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4-Chloro-4'-fluorobutyrophenone(3874-54-2) MS [m.chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 4'-Bromo-4-chlorobutyrophenone in the Synthesis of Butyrophenone Antipsychotics
Introduction: The Architectural Significance of a Key Intermediate
In the landscape of medicinal chemistry and pharmaceutical manufacturing, the selection of starting materials and intermediates is a critical determinant of synthesis efficiency, scalability, and the ultimate purity of the active pharmaceutical ingredient (API). 4'-Bromo-4-chlorobutyrophenone (CAS: 4559-96-0) stands out as a pivotal intermediate, particularly in the synthesis of the butyrophenone class of antipsychotic drugs.[1][2][3] Its bifunctional nature—possessing an electrophilic chlorobutyl chain and a modifiable brominated aromatic ring—makes it a versatile scaffold for constructing complex molecules.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent antipsychotic agents. We will dissect the underlying pharmacology of the target drug class, provide a detailed, field-proven synthetic protocol, and examine the reaction mechanisms that govern the transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Pharmacological Rationale: The Butyrophenone Mechanism of Action
The clinical efficacy of butyrophenone antipsychotics, such as the archetypal drug Haloperidol and its analogs, is fundamentally rooted in their interaction with central nervous system (CNS) neurotransmitter systems.
Primary Mechanism: Dopamine D2 Receptor Antagonism The principal mechanism of action for all butyrophenone antipsychotics is the potent blockade of dopamine D2 receptors, particularly within the mesolimbic pathway of the brain.[4][5] Hyperactivity in this specific neural circuit is strongly correlated with the "positive" symptoms of schizophrenia, such as hallucinations and delusions. By acting as competitive antagonists at the D2 receptor, butyrophenones effectively reduce dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.[4] Clinical efficacy is generally optimized when D2 receptor occupancy is between 60% and 80%.[4]
Off-Target Binding and Side Effect Profile While D2 antagonism is the therapeutic cornerstone, the interaction of butyrophenones with other receptors contributes to their broader pharmacological profile and is responsible for common side effects.[4][6]
-
Nigrostriatal Pathway: D2 receptor blockade in this pathway can disrupt motor control, leading to extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.[4]
-
Tuberoinfundibular Pathway: Antagonism here can lead to an increase in prolactin levels (hyperprolactinemia).[4]
-
Other Receptors: Butyrophenones also exhibit varying affinities for serotonin (5-HT), alpha-adrenergic, histamine, and muscarinic acetylcholine receptors, which can influence side effects such as sedation, hypotension, and anticholinergic effects.[4][5][6]
The following diagram illustrates the central role of D2 receptor blockade in the therapeutic action of butyrophenone antipsychotics.
Caption: Dopaminergic pathway and butyrophenone intervention.
Synthesis Protocol: Preparation of a Haloperidol Analog
The cornerstone of butyrophenone synthesis is the nucleophilic substitution reaction between the 4-chlorobutyrophenone moiety and a suitable secondary amine. The following protocol details the synthesis of a brominated Haloperidol analog, 1-(4-bromophenyl)-4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butan-1-one, from this compound.
Materials & Reagents:
-
This compound
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI), catalytic amount
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Causality: Potassium carbonate acts as the base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction. Potassium iodide serves as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the substitution rate.
-
-
Solvent and Reactant Addition: Add 150 mL of anhydrous toluene to the flask. Begin stirring to create a slurry. Add this compound (1.05 eq) to the mixture.
-
Causality: Toluene is an effective solvent for this reaction, as its boiling point allows for sufficient thermal energy to overcome the activation barrier, and it is relatively non-polar, which favors the Sₙ2 reaction pathway. A slight excess of the butyrophenone ensures the complete consumption of the more valuable piperidine starting material.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Causality: Refluxing provides the necessary thermal energy for the reaction to proceed at a practical rate. The inert nitrogen atmosphere prevents potential oxidative side reactions.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of toluene. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Causality: The aqueous washes remove the inorganic salts (KI, excess K₂CO₃) and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Anhydrous MgSO₄ effectively removes residual water from the organic phase. Evaporation of the solvent isolates the non-volatile product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(4-bromophenyl)-4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butan-1-one.
-
Causality: Purification is essential to remove unreacted starting materials and any side products, ensuring the final compound meets the high-purity standards required for pharmaceutical applications.
-
The following diagram provides a visual representation of this synthetic workflow.
References
Microwave-assisted synthesis of butyrophenone derivatives
An Application Guide to the Rapid Synthesis of Butyrophenone Derivatives via Microwave-Assisted Methodologies
Authored by: A Senior Application Scientist
Abstract
Butyrophenone derivatives represent a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional synthetic routes to these scaffolds often involve long reaction times, harsh conditions, and significant energy consumption. This application note provides a comprehensive guide to the principles and practice of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of butyrophenone derivatives. We will explore the fundamental mechanisms of microwave heating, present detailed, field-proven protocols, and discuss the critical parameters for reaction optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful green chemistry technique to accelerate their discovery and development workflows.
Introduction: The Need for Speed in Butyrophenone Synthesis
The butyrophenone moiety is a privileged scaffold in pharmacology, most notably found in a class of antipsychotic drugs. The synthesis of novel analogues is a cornerstone of many drug discovery programs. However, conventional thermal synthesis methods can be a significant bottleneck, often requiring hours or even days to complete a single reaction.[1] Microwave-assisted synthesis has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and cleaner reaction profiles.[2][3] By directly and efficiently coupling electromagnetic energy with the reacting molecules, MAOS provides a powerful tool to accelerate chemical transformations, making it invaluable for the rapid generation of compound libraries and the optimization of synthetic routes.[1][4]
The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance
It is imperative to distinguish laboratory-grade microwave reactors from domestic ovens. Scientific instruments provide precise control over temperature and pressure in sealed vessels, ensuring reproducibility and safety—features entirely absent in household appliances.[5][6] The remarkable rate enhancements observed in MAOS are primarily due to a rapid and efficient energy transfer mechanism known as dielectric heating.[7]
This process occurs through two main phenomena:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[8][9] This rapid, continuous reorientation creates intense intermolecular friction, which manifests as heat. This volumetric heating is instantaneous and uniform throughout the sample, a stark contrast to the slow, conductive heat transfer from an external source in conventional methods.[3][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field.[10] Collisions between these moving ions generate heat, further contributing to the rapid temperature increase.
This direct energy transfer allows for the superheating of solvents in sealed vessels far above their atmospheric boiling points, leading to dramatic accelerations in reaction rates according to the Arrhenius equation.[6]
Caption: Fundamental mechanism of microwave dielectric heating.
Application Protocol: Microwave-Assisted Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction and a direct method for synthesizing butyrophenones. The following protocol details the synthesis of 4-methoxybutyrophenone from anisole and butyryl chloride.
Materials and Equipment
-
Reagents: Anisole (99%), Butyryl chloride (99%), Aluminum chloride (anhydrous, 99.9%), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Dedicated laboratory microwave reactor with pressure and temperature monitoring capabilities (e.g., CEM Discover, Biotage Initiator), 10 mL microwave process vial, magnetic stir bar, standard laboratory glassware for work-up and purification, rotary evaporator, flash chromatography system.
Safety Precautions: A Critical Directive
-
Dedicated Equipment is Mandatory: Never use a domestic microwave oven.[5] Laboratory reactors are built to withstand high pressures and contain corrosive materials safely.
-
Pressure Monitoring: Friedel-Crafts reactions can generate HCl gas, increasing vessel pressure. Always use a vessel rated for the expected pressure and do not exceed the manufacturer's limits.[6]
-
Exothermic Reactions: The initial mixing of the Lewis acid with reactants can be exothermic. Pre-stirring and controlled power application are essential to prevent a runaway reaction.[5]
-
Proper Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Aluminum chloride is highly corrosive and reacts violently with water.
Step-by-Step Synthesis Protocol
-
Reagent Preparation:
-
To a clean, dry 10 mL microwave process vial containing a magnetic stir bar, add anhydrous aluminum chloride (1.2 g, 9.0 mmol, 1.2 equiv).
-
In the fume hood, carefully add 3 mL of anhydrous dichloromethane.
-
Add anisole (0.81 g, 7.5 mmol, 1.0 equiv) to the suspension.
-
Finally, slowly add butyryl chloride (0.88 g, 8.25 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial. Causality: A proper seal is critical to reach temperatures above the solvent's boiling point and to contain any pressure generated.[6]
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 80 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain target temperature)
-
Stirring: High
-
-
Start the irradiation sequence. The instrument will monitor internal temperature and pressure in real-time.
-
-
Reaction Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor. Causality: Opening a hot, pressurized vial can cause a violent release of solvent and reagents.[6]
-
Carefully uncap the vial in the fume hood.
-
Slowly pour the reaction mixture over 20 g of crushed ice in a beaker.
-
Add 10 mL of 1M HCl and stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Causality: The acid wash removes residual aluminum salts, while the bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization (The Self-Validating System):
-
Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-methoxybutyrophenone as a clear oil.
-
Yield and Purity: A successful reaction typically yields >85% of the pure product.
-
Characterization:
-
¹H NMR: Confirm the presence of the methoxy group (~3.8 ppm), the aromatic protons, and the aliphatic protons of the butyryl chain (triplet ~2.9 ppm, sextet ~1.7 ppm, triplet ~1.0 ppm).
-
¹³C NMR: Confirm the carbonyl carbon (~199 ppm) and other expected aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.[11]
-
Infrared (IR) Spectroscopy: Identify the characteristic C=O stretch of the ketone (~1680 cm⁻¹).
-
-
Data Summary
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 10 minutes |
| Temperature | Reflux (~40 °C in DCM) | 80 °C (Superheated) |
| Typical Yield | 70 - 80% | > 85% |
| Energy Input | Indirect, prolonged | Direct, rapid, efficient[9] |
| Waste Profile | Higher due to longer time | Lower due to higher efficiency[7] |
Experimental Workflow and Optimization
The power of MAOS lies in its ability to facilitate rapid reaction optimization.[12] By varying parameters such as temperature, time, and reagent stoichiometry, a researcher can perform dozens of experiments in the time it would take to run a single conventional reaction.
Caption: Iterative workflow for microwave-assisted synthesis and optimization.
Solvent Choice
The choice of solvent is critical. Solvents with a high dielectric loss tangent (tan δ) absorb microwave energy very efficiently. However, even poorly absorbing solvents like toluene or hexane can be used if a polar reactant or a catalytic amount of a polar additive is present.[8][13]
| Solvent | Boiling Point (°C) | tan δ (Loss Tangent) | Microwave Absorption |
| Ethanol | 78 | 0.941 | High |
| N,N-Dimethylformamide (DMF) | 153 | 0.161 | Medium |
| Acetonitrile | 82 | 0.062 | Medium |
| Dichloromethane (DCM) | 40 | 0.042 | Low |
| Toluene | 111 | 0.040 | Low |
| Hexane | 69 | <0.020 | Very Low / Transparent |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the synthesis of butyrophenone derivatives and other critical pharmaceutical scaffolds. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, increase yields, and improve product purity, all within a framework of green chemistry.[7][14] The adoption of this technology empowers drug development professionals to accelerate discovery timelines, from initial hit-finding to lead optimization, ultimately bringing new therapeutic agents to the market faster.[3]
References
- 1. Synthetic Applications for Microwave Synthesis [cem.com]
- 2. epcp.ac.in [epcp.ac.in]
- 3. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Safety Considerations for Microwave Synthesis [cem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bspublications.net [bspublications.net]
- 14. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 4'-Bromo-4-chlorobutyrophenone
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4'-Bromo-4-chlorobutyrophenone. This resource is designed to provide in-depth, field-proven insights into the common side products encountered during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these challenges, ensuring the integrity and efficiency of your experimental workflows.
Part 1: Side Products Encountered During the Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While this is a powerful method for C-C bond formation, it is not without its complexities. Understanding the potential side reactions is the first step toward mitigating them.
FAQ 1: I've obtained a mixture of isomers in my reaction. Why did this happen and how can I favor the desired para-substituted product?
Answer:
The formation of isomers is a common occurrence in Friedel-Crafts reactions involving substituted benzene rings. The bromine atom on bromobenzene is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the electrophilic attack.[1][2] However, it is also weakly deactivating due to its inductive electron-withdrawing effect.[1]
-
Causality: You are likely observing a mixture of this compound (para isomer) and 2'-Bromo-4-chlorobutyrophenone (ortho isomer). The formation of the ortho isomer is generally less favored due to steric hindrance from the bulky bromine atom, which impedes the approach of the acylium ion.[1]
-
Troubleshooting & Protocol Validation:
-
Temperature Control: Lower reaction temperatures generally increase the selectivity for the thermodynamically more stable para product. Running the reaction at 0-5 °C is a good starting point.
-
Solvent Choice: The choice of solvent can influence isomer ratios. Less polar solvents can sometimes enhance para-selectivity.
-
Catalyst Concentration: While a stoichiometric amount of Lewis acid is often required, using a large excess can sometimes lead to decreased selectivity.[3]
-
Experimental Protocol for Maximizing para-Isomer Selectivity:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the cooled suspension.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.0 eq) in dry dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.
Visualization of Isomer Formation:
Caption: Formation of ortho and para isomers.
FAQ 2: My reaction seems to have stalled, and I'm recovering unreacted starting material. What could be the issue?
Answer:
Low or no conversion in a Friedel-Crafts acylation can often be traced back to the deactivation of the aromatic ring or issues with the catalyst.
-
Causality:
-
Deactivated Ring: Bromobenzene is a weakly deactivated ring. If your starting material contains any additional strongly deactivating groups, the reaction may not proceed under standard conditions.[3]
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[3]
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, effectively removing it from the reaction.[3]
-
-
Troubleshooting & Protocol Validation:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents and freshly opened or purified reagents.
-
Increase Catalyst Loading: For deactivated substrates, you may need to use a slight excess of the Lewis acid (e.g., 1.2-1.5 equivalents).
-
Elevate Temperature: If low temperature is not yielding product, cautiously increasing the temperature may be necessary. However, be aware this can increase the likelihood of side products.[4]
-
Alternative Catalysts: For particularly stubborn reactions, consider more potent Lewis acids or catalytic systems.[4]
-
FAQ 3: I've isolated an unexpected cyclic ketone. What is it and how can I prevent its formation?
Answer:
You have likely formed a tetralone derivative through an intramolecular Friedel-Crafts reaction.
-
Causality: The product, this compound, contains an alkyl chloride chain. In the presence of a Lewis acid, this chain can be activated to form a carbocation, which can then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring to form a six-membered ring.[5] This side reaction is more common at higher temperatures and with longer reaction times.[5]
-
Troubleshooting & Protocol Validation:
-
Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition and stirring phases.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the Lewis acid.
-
Order of Addition: Adding the bromobenzene and acyl chloride mixture to the Lewis acid suspension can sometimes help minimize this side reaction by keeping the concentration of the product low at any given time.
-
Visualization of Intramolecular Cyclization:
Caption: Intramolecular cyclization side reaction.
Part 2: Side Products in Subsequent Reactions of this compound
Once synthesized, this compound is a bifunctional molecule, with reactive sites at the chloro-terminated alkyl chain, the aromatic bromine, and the carbonyl group. The desired reaction at one site can often be complicated by competing reactions at others.
FAQ 4: I'm trying to perform a nucleophilic substitution at the terminal chlorine, but I'm getting a significant amount of an elimination product. How can I favor substitution?
Answer:
The formation of an elimination product is a classic competing pathway in nucleophilic substitution reactions, particularly when using strong bases.
-
Causality: The chloro-terminated alkyl chain is a primary alkyl halide. While typically favoring SN2 reactions, if a strong and/or sterically hindered base is used as the nucleophile, it can abstract a proton from the carbon adjacent to the carbonyl group (the α-carbon), leading to an E2 elimination reaction. This results in the formation of 4'-Bromo-1-phenylbut-2-en-1-one.
-
Troubleshooting & Protocol Validation:
-
Choice of Nucleophile/Base: Use a nucleophile that is a weak base to minimize the E2 pathway. For example, if an alcohol is the desired substituent, use the corresponding alkoxide at a low concentration or consider a milder method like the Mitsunobu reaction.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[6]
-
Comparative Data for Nucleophilic Substitution vs. Elimination:
| Condition | Predominant Pathway | Common Side Product | Rationale |
| Strong, bulky base (e.g., t-BuOK) | E2 Elimination | Alkene | Steric hindrance favors proton abstraction over nucleophilic attack. |
| Strong, non-bulky base (e.g., NaOEt) | SN2/E2 Mixture | Alkene | Both pathways are competitive. |
| Weak base, good nucleophile (e.g., NaN₃, NaCN) | SN2 Substitution | Minimal | The reagent is a poor base, disfavoring elimination. |
FAQ 5: My reaction is producing a complex mixture, and I suspect intramolecular reactions are occurring. What are the possibilities?
Answer:
The structure of this compound contains both nucleophilic (carbonyl oxygen) and electrophilic (carbon bonded to chlorine) centers within the same molecule, making it susceptible to intramolecular reactions.
-
Causality: Under certain conditions, particularly with high dilution which favors intramolecular over intermolecular reactions, the molecule can cyclize.[7] For example, the carbonyl oxygen could potentially act as an intramolecular nucleophile, or enolate formation followed by cyclization could occur. The formation of five or six-membered rings is generally kinetically and thermodynamically favored.[8]
-
Troubleshooting & Protocol Validation:
-
Concentration: To favor the desired intermolecular reaction, run the reaction at a higher concentration.
-
Protecting Groups: If the carbonyl group is interfering, consider protecting it as a ketal before proceeding with the desired reaction on the alkyl chain. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Carefully select reagents and conditions that are specific for the desired transformation and less likely to induce intramolecular side reactions.
-
Visualization of Intermolecular vs. Intramolecular Pathways:
Caption: Intermolecular vs. Intramolecular reactions.
References
Technical Support Center: Purification of Crude 4'-Bromo-4-chlorobutyrophenone by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4'-Bromo-4-chlorobutyrophenone via recrystallization. This document offers in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this low-melting solid.
Introduction to the Purification Challenge
This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its purification is often complicated by a low melting point, reported to be in the range of 31-38°C, which makes it highly susceptible to "oiling out" during crystallization.[2][3] This phenomenon, where the compound separates from the solution as a liquid rather than a solid, can trap impurities and hinder effective purification. This guide provides a systematic approach to solvent selection and troubleshooting to achieve high-purity crystalline this compound.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities in the crude material. This compound is typically synthesized via a Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride. The primary impurities may include:
-
Isomeric Byproducts: The ortho-substituted isomer (2'-Bromo-4-chlorobutyrophenone) is a common byproduct.
-
Unreacted Starting Materials: Residual bromobenzene and 4-chlorobutyryl chloride may be present.
-
Polysubstituted Products: Although less common, diacylated products are a possibility.
-
Hydrolysis Products: 4-chlorobutyric acid can form if 4-chlorobutyryl chloride is exposed to moisture.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Due to the lack of specific published solubility data for this compound in a wide range of organic solvents, a definitive single solvent cannot be recommended. However, based on the structural features of this aromatic ketone, a systematic solvent screening is the most effective approach. The principle of "like dissolves like" suggests that solvents with moderate polarity are a good starting point.
Recommended starting solvents for screening include:
-
Alcohols: Isopropanol, ethanol, and methanol. Alcohols are often good solvents for aromatic ketones.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
-
Alkanes: Hexane or heptane (as anti-solvents).
A two-solvent system is often highly effective for low-melting compounds.[4] A good starting point is a pairing of a solvent in which the compound is readily soluble (e.g., isopropanol, ethanol, or acetone) with a solvent in which it is poorly soluble (e.g., water or hexane).
Q2: How do I perform a systematic solvent screening?
A2: A small-scale solvent screening is crucial.
-
Place a small amount of the crude material (e.g., 20-50 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
Evaluate the quality and quantity of the crystals formed.
Q3: My compound is colored. How can I decolorize it?
A3: If the crude product imparts a color to the hot solution, this can often be removed by adding a small amount of activated charcoal.
-
After dissolving the crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
Caution: Using too much charcoal can lead to a significant loss of your product due to adsorption.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
This is the most frequent challenge with this compound due to its low melting point. "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.
-
Cause A: The solution is too concentrated.
-
Solution: Add a small amount of the hot solvent to the mixture to decrease the saturation temperature.
-
-
Cause B: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool to room temperature more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
-
Cause C: The chosen solvent system is not ideal.
-
Solution: Consider a different solvent or solvent pair. A solvent with a lower boiling point might be beneficial.
-
Problem 2: No crystals form upon cooling.
-
Cause A: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out.
-
-
Cause B: The solution is supersaturated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Problem 3: The recrystallization yield is very low.
-
Cause A: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Cause B: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent in which the compound is less soluble when cold.
-
-
Cause C: Premature crystallization during hot filtration.
-
Solution: Pre-heat the funnel and filter paper with hot solvent before filtering the solution containing your compound.
-
Recommended Recrystallization Protocol (Based on General Principles)
This protocol is a general guideline. The optimal solvent and volumes should be determined by the solvent screening described in the FAQs. Isopropanol is often a good starting point for aromatic ketones.
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent determined by screening)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel with hot isopropanol. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent Class | Example Solvents | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Alcohols | Isopropanol, Ethanol | Good starting point | Poor | Good solubility when hot, lower when cold. |
| Ketones | Acetone | Potential | Poor | May be too good of a solvent, leading to low yields. |
| Esters | Ethyl Acetate | Potential | Poor | Similar properties to ketones. |
| Aromatic Hydrocarbons | Toluene | Potential | Good | May require a co-solvent. |
| Alkanes | Hexane, Heptane | Poor | Excellent | Used to induce precipitation in a two-solvent system. |
| Water | Water | Poor | Excellent | The compound is insoluble in water.[5] |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | 4559-96-0 [chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
Technical Support Center: Optimizing the Synthesis of 4'-Bromo-4-chlorobutyrophenone
Welcome to the technical support center dedicated to the synthesis of 4'-Bromo-4-chlorobutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot common issues encountered during this synthetic procedure. Here, we delve into the nuances of the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride, offering practical, evidence-based solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is primarily achieved through a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst. The acylium ion generated from 4-chlorobutyryl chloride and the Lewis acid attacks the electron-rich bromobenzene ring, predominantly at the para position due to steric hindrance at the ortho positions[1].
Q2: Why is a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), required?
In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid. This complexation deactivates the catalyst, preventing it from participating further in the reaction. Consequently, at least a stoichiometric amount (and often a slight excess) of the Lewis acid relative to the 4-chlorobutyryl chloride is necessary to drive the reaction to completion[2].
Q3: What are the primary side reactions that can lower the yield of this compound?
The two main side reactions of concern are:
-
Formation of the ortho-isomer (2'-Bromo-4-chlorobutyrophenone): The bromine atom on the benzene ring is an ortho, para-director for electrophilic substitution. While the para-product is favored due to reduced steric hindrance, a minor amount of the ortho-isomer is typically formed[1].
-
Intramolecular Cyclization (Tetralone Formation): The this compound product can undergo a subsequent intramolecular Friedel-Crafts alkylation. The Lewis acid can activate the terminal alkyl chloride, leading to the formation of a six-membered ring and yielding a tetralone byproduct. This side reaction is more pronounced at higher temperatures and with longer reaction times[2][3].
Q4: How critical is temperature control in this reaction?
Temperature is a crucial parameter for selectivity. Lower temperatures, generally in the range of 0-10°C, significantly favor the desired intermolecular acylation. Conversely, higher temperatures or extended reaction times tend to promote the intramolecular cyclization, leading to the formation of the tetralone byproduct[2]. Strict temperature control, especially during the addition of reagents, is paramount for maximizing the yield of the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Catalyst | The Lewis acid (e.g., AlCl₃) is highly hygroscopic and can be deactivated by moisture. | Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible[2]. |
| Insufficient Catalyst | Less than a stoichiometric amount of the Lewis acid was used, leading to incomplete reaction. | Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the 4-chlorobutyryl chloride to ensure the reaction goes to completion[2]. |
| Poor Quality Starting Materials | Impurities in bromobenzene or 4-chlorobutyryl chloride can interfere with the reaction. | Use high-purity, anhydrous starting materials. If necessary, purify the starting materials before use. |
| Premature Quenching | The reaction was stopped before completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at 0-5°C[2]. |
Issue 2: Significant Formation of Byproducts
| Observed Byproduct | Underlying Reason | Recommended Solution |
| High levels of ortho-isomer | While para-substitution is favored, some ortho-substitution is inherent to the reaction. | While difficult to eliminate completely, maintaining a low reaction temperature can slightly improve para-selectivity. The primary solution is efficient purification to separate the isomers. |
| Tetralone byproduct | Intramolecular cyclization is favored at higher temperatures and longer reaction times. | Maintain a strict low-temperature profile (0-5°C) throughout the addition and reaction phases. Avoid prolonged reaction times after the starting material is consumed (as monitored by TLC)[2][3]. |
Issue 3: Difficult Purification
| Problem | Potential Cause | Recommended Solution |
| Oily product that won't crystallize | The presence of impurities, particularly the ortho-isomer and residual solvent, can inhibit crystallization. | Attempt purification by flash column chromatography on silica gel. A common mobile phase is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the ethyl acetate concentration[4]. |
| Incomplete separation of isomers | The para and ortho isomers have similar polarities, making separation challenging. | Use a high-efficiency silica gel for column chromatography and a shallow solvent gradient to improve resolution. Monitor fractions carefully by TLC. |
| Product co-elutes with other impurities | The polarity of the byproduct is very close to the desired product. | Consider recrystallization from a suitable solvent system. For butyrophenone derivatives, common recrystallization solvents include ethanol, methanol/water, or heptane/ethyl acetate mixtures[5][6]. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C. After the formation of the acylium ion complex, add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, making sure the temperature does not exceed 10°C[2].
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours[2].
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine[2].
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid | Typical Reactivity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | High | Highly effective, often leading to high yields[7]. | High reactivity can lead to side reactions if not controlled; highly sensitive to moisture[2][7]. |
| Iron(III) Chloride (FeCl₃) | Moderate to High | More economical than AlCl₃, can provide excellent yields[7]. | Can be less reactive than AlCl₃ for deactivated substrates. |
| Zinc Chloride (ZnCl₂) | Moderate | Milder catalyst, can sometimes offer better selectivity. | Generally requires higher temperatures or longer reaction times. |
| Metal Triflates (e.g., Sc(OTf)₃) | High | Highly efficient, often reusable, and less sensitive to moisture. | Significantly more expensive than traditional Lewis acids. |
Note: The optimal catalyst and conditions should be determined experimentally for each specific application.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Identifying Impurities in 4'-Bromo-4-chlorobutyrophenone Synthesis by GC-MS
Welcome to the technical support center for the analysis of 4'-Bromo-4-chlorobutyrophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will delve into the common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected major impurities?
A1: The most common synthesis is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. While this method is effective, several side reactions can lead to impurities. The primary expected impurities include:
-
Regioisomers: Due to the directing effects of the bromo group on the aromatic ring, ortho (2'-Bromo-4-chlorobutyrophenone) and meta (3'-Bromo-4-chlorobutyrophenone) isomers can form in addition to the desired para-isomer.
-
Intramolecular Cyclization Product: The product, this compound, can undergo a subsequent intramolecular Friedel-Crafts alkylation to form a brominated tetralone.
-
Polysubstitution Products: Although less common in Friedel-Crafts acylation compared to alkylation, diacylation of the bromobenzene ring can occur, leading to products with two butyrophenone substituents.
-
Unreacted Starting Materials: Residual bromobenzene and 4-chlorobutyryl chloride may be present in the final product mixture.
Q2: Why is it challenging to differentiate the regioisomers of this compound by GC-MS?
A2: Regioisomers, such as the ortho, meta, and para-substituted products, often exhibit very similar mass spectral fragmentation patterns because they have the same elemental composition and molecular weight. Their chromatographic separation can also be challenging due to similar boiling points and polarities. Identification often relies on subtle differences in retention times and relative ion abundances in the mass spectra.
Q3: What causes the formation of the brominated tetralone impurity?
A3: The formation of a brominated tetralone is a result of an intramolecular cyclization reaction. The Lewis acid catalyst can activate the chloroalkyl chain of the this compound product, leading to the formation of a carbocation. This carbocation can then be attacked by the electron-rich aromatic ring, resulting in the formation of a six-membered ring structure.
Q4: How can I minimize the formation of these impurities during synthesis?
A4: To minimize impurity formation, careful control of reaction conditions is crucial.
-
Temperature: Lower reaction temperatures generally favor the desired para-substitution and reduce the likelihood of intramolecular cyclization.
-
Stoichiometry: Using a precise stoichiometric amount of the Lewis acid catalyst is important. An excess can promote side reactions.
-
Reaction Time: Shorter reaction times can help to limit the formation of the cyclized byproduct.
Troubleshooting Guide: GC-MS Analysis of Synthesis Mixture
This section addresses specific issues you may encounter during the GC-MS analysis of your this compound synthesis reaction mixture.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Multiple peaks with similar mass spectra around the expected retention time of the product. | Formation of regioisomers (ortho, meta, and para). | 1. Optimize GC Method: Use a longer GC column or a slower temperature ramp to improve separation. The para-isomer is typically the most abundant. 2. Analyze Fragmentation Patterns: While similar, there may be minor differences in the relative intensities of fragment ions. The ortho-isomer may show unique fragmentation due to steric interactions. |
| A significant peak with a mass spectrum showing a loss of HCl from the molecular ion. | Intramolecular cyclization to form a brominated tetralone. | 1. Confirm Molecular Ion: The molecular ion of the brominated tetralone will have a mass corresponding to the loss of HCl from the starting product (C₁₀H₉BrO). 2. Compare with Library Data: Search for the mass spectrum of brominated tetralones or 1-tetralone[2] to see if the fragmentation pattern is consistent. |
| Peaks with a significantly higher molecular weight than the expected product. | Polysubstitution (diacylation) of bromobenzene. | 1. Determine Molecular Weight: Analyze the molecular ion peak to see if it corresponds to the addition of a second 4-chlorobutyrophenone group to bromobenzene. 2. Check Reaction Conditions: Polysubstitution is more likely with highly activated aromatic rings or an excess of the acylating agent. |
| Early eluting peaks corresponding to starting materials. | Incomplete reaction. | 1. Identify by Retention Time and Mass Spectrum: Compare the retention times and mass spectra of early eluting peaks with those of pure bromobenzene and 4-chlorobutyryl chloride standards. 2. Review Synthesis Protocol: Ensure adequate reaction time and appropriate catalyst activity. |
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Carefully quench the reaction mixture by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution and concentrate it under reduced pressure.
-
Dilution: Dilute a small aliquot of the crude product in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL for GC-MS analysis.
Suggested GC-MS Method Parameters
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is suitable for analyzing the crude reaction mixture.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: Expected GC-MS Data for Product and Potential Impurities
The following table summarizes the expected GC-MS data for this compound and its potential impurities. Note that retention times are estimates and can vary depending on the specific GC conditions and column used.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Retention Time | Key m/z Fragments |
| This compound (Product) | 1-(4-bromophenyl)-4-chlorobutan-1-one | 261.54 | Later eluting isomer | M+ peak at 260/262 (Br isotope pattern), 183/185 (loss of C₃H₆Cl), 155/157 (loss of CO from 183/185)[3] |
| 2'-Bromo-4-chlorobutyrophenone (Isomer) | 1-(2-bromophenyl)-4-chlorobutan-1-one | 261.54 | Earlier eluting isomer | Similar to para-isomer, may show unique fragments due to ortho-effect. |
| 3'-Bromo-4-chlorobutyrophenone (Isomer) | 1-(3-bromophenyl)-4-chlorobutan-1-one | 261.54 | Intermediate eluting isomer | Similar to para-isomer. |
| Brominated Tetralone (Cyclization) | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 225.08 | Later than starting materials | M+ peak at 224/226 (Br isotope pattern), fragments from the tetralone ring system (e.g., loss of C₂H₄) |
| Bromobenzene (Starting Material) | C₆H₅Br | 157.01 | Early eluting | M+ peak at 156/158, 77 (loss of Br). |
| 4-Chlorobutyryl chloride (Starting Material) | C₄H₆Cl₂O | 140.99 | Early eluting | M+ peak at 140/142/144 (Cl isotope pattern), 105 (loss of Cl), 41. |
Visualizations
Synthesis and Side Reactions
Caption: Synthesis of this compound and major side reactions.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of the synthesis mixture.
References
Technical Support Center: A Troubleshooting Guide for N-Alkylation with 4'-Bromo-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a cornerstone of organic synthesis, pivotal in the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceuticals and fine chemicals.[1] The use of bifunctional alkylating agents like 4'-Bromo-4-chlorobutyrophenone presents a unique set of challenges and opportunities. This α-halo ketone is a key intermediate in the synthesis of various biologically active molecules, most notably the antipsychotic drug haloperidol.[2][3]
This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework for the N-alkylation of amines using this compound. Drawing from established protocols and mechanistic principles, this document will navigate common experimental hurdles, from low yields to complex side reactions, ensuring a higher success rate in your synthetic endeavors.
Understanding the Reagent: this compound
This compound is a solid with a melting point in the range of 35.5-38 °C.[4] It is insoluble in water and should be stored in a dry, well-ventilated place at 2-4°C.[5] The molecule possesses two electrophilic centers susceptible to nucleophilic attack: the carbon bearing the chlorine atom and the carbon bearing the bromine atom on the phenyl ring. However, for N-alkylation reactions, the focus is on the aliphatic chloro group. The carbonyl group activates the α-carbon, making the chlorine a good leaving group for SN2 reactions.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation reaction is showing low or no conversion. What are the likely causes and how can I resolve this?
Low conversion is a common issue in N-alkylation reactions and can be attributed to several factors:
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will exhibit reduced nucleophilicity, leading to sluggish reactions.[7]
-
Solution:
-
Stronger Base: Employ a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. For less reactive amines, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent.[8]
-
Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, monitor for potential decomposition of starting materials or products.[9]
-
-
-
Inappropriate Base Selection: The choice of base is critical. It serves to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.[10]
-
Solution:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective for many primary and secondary amines.[11]
-
Organic Bases: Hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial, especially when dealing with sensitive substrates, as they are less likely to compete as nucleophiles.[12]
-
Solubility: Ensure the chosen base has some solubility in the reaction solvent to be effective.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution:
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and methyl isobutyl ketone (MIBK) are generally good choices for SN2 reactions as they can stabilize the transition state.[1][11]
-
Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between reactants in different phases.[13]
-
-
-
Reagent Quality: Impurities in the amine, this compound, or solvent can inhibit the reaction.
-
Solution: Ensure all reagents are of high purity and the solvent is anhydrous, as water can interfere with the reaction, particularly when using strong bases like NaH.
-
Q2: I am observing the formation of multiple products, including over-alkylation. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a frequent side reaction, especially with primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.[9]
-
Control of Stoichiometry:
-
Solution: Use a large excess of the amine relative to this compound. This statistical advantage favors the reaction of the alkylating agent with the more abundant starting amine.[9]
-
-
Slow Addition of the Alkylating Agent:
-
Solution: Adding the this compound solution dropwise to the reaction mixture containing the amine and base helps maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.[10]
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the initial, faster alkylation over the subsequent, often slower, over-alkylation step.
-
Q3: My reaction is producing an unexpected carboxylic acid or ester derivative. What is happening?
The formation of a carboxylic acid, ester, or amide derivative points to a Favorskii rearrangement. This is a known reaction pathway for α-halo ketones in the presence of a base.[14]
-
Mechanism: The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen), forming an enolate. This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (hydroxide, alkoxide, or amine) to yield the rearranged product.[15]
-
Prevention and Control:
-
Choice of Base: The strength and nature of the base can influence the propensity for the Favorskii rearrangement. Using a non-nucleophilic, hindered base might suppress this side reaction.[16]
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the base can sometimes minimize the formation of the Favorskii product.
-
Substrate Structure: The presence of acidic α'-protons is a prerequisite for the most common Favorskii mechanism. If the substrate lacks these, a pseudo-Favorskii rearrangement may still occur but is often less favorable.[14]
-
Q4: How do I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product.[17] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting amine, this compound, and the desired product.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more quantitative and sensitive monitoring, HPLC-MS is the preferred method. It allows for the accurate determination of the relative amounts of reactants and products and can help identify any side products being formed.[11]
Q5: What are the best practices for the work-up and purification of the N-alkylated product?
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, it can be removed by filtration.
-
Quench the reaction by adding water.[11]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[17]
-
-
Purification:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.[17]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. For instance, haloperidol can be purified by recrystallization from a mixture of methanol and acetone, or from hot ethyl acetate.[18] In some cases, dissolving the crude product in a hot solvent like DMSO and filtering to remove insoluble impurities can be an effective initial purification step.[19]
-
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine (e.g., Piperidine Derivative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous solvent (e.g., Methyl Isobutyl Ketone (MIBK), Acetonitrile (MeCN), or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine, potassium carbonate, and potassium iodide.
-
Add the anhydrous solvent to the flask.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux, typically 80-130°C) and stir vigorously.[11]
-
Monitor the reaction progress by TLC or HPLC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature.
-
Add water to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | MIBK, MeCN, DMF | Good solubility for reactants and facilitates SN2 reaction. |
| Base | K₂CO₃, Na₂CO₃ | Effectively neutralizes the acid byproduct. |
| Temperature | 80-130°C | Provides sufficient energy to overcome the activation barrier. |
| Catalyst | KI (catalytic) | In-situ formation of the more reactive iodo-intermediate (Finkelstein reaction). |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the SN2 N-alkylation reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common N-alkylation issues.
Conclusion
The N-alkylation of amines with this compound is a powerful transformation for the synthesis of valuable chemical entities. Success in this reaction hinges on a thorough understanding of the underlying principles of nucleophilicity, the role of the base and solvent, and the potential for side reactions. By systematically addressing common issues such as low conversion, over-alkylation, and unexpected rearrangements, researchers can optimize their reaction conditions to achieve high yields of the desired products. This guide provides a foundational framework for troubleshooting, but it is crucial to remember that each specific substrate pairing may require empirical optimization for the best results.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. researchgate.net [researchgate.net]
- 4. B24146.14 [thermofisher.com]
- 5. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification method of haloperidol - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. adichemistry.com [adichemistry.com]
- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Process For The Preparation Of Haloperidol, Its Intermediates, Salt [quickcompany.in]
- 19. WO2020215835A1 - Method for purifying haloperidol - Google Patents [patents.google.com]
Technical Support Center: Preventing Dimerization in Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dimerization in alkylation experiments. Here, you will find in-depth answers to frequently asked questions and step-by-step troubleshooting guides, grounded in mechanistic principles to empower you to optimize your reaction outcomes.
Introduction: The Challenge of Dimerization
Alkylation, a cornerstone of organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, is often plagued by the formation of undesired dimers. This homocoupling of starting materials or intermediates not only consumes valuable substrates and reagents but also complicates purification, ultimately reducing the yield of the desired product. Understanding the underlying mechanisms that lead to dimerization is the first and most critical step in its prevention.
This guide provides a structured approach to identifying the root causes of dimerization in your specific reaction and implementing effective, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding dimer formation in various alkylation reactions.
Q1: What is dimerization in the context of alkylation, and why does it happen?
A1: Dimerization is a side reaction where two identical molecules of a starting material or a reactive intermediate combine to form a symmetrical byproduct. For instance, in the preparation of a Grignard reagent (R-MgX) from an alkyl halide (R-X), a common dimeric byproduct is R-R. This specific side reaction is often referred to as Wurtz-type coupling.[1]
The fundamental cause of dimerization lies in the reactivity of the species involved. In many alkylation procedures, highly reactive intermediates are generated. If these intermediates encounter another molecule of the starting material or another intermediate before reacting with the intended substrate, dimerization can occur. Key factors that promote this undesired pathway include high local concentrations of reactants, elevated temperatures, and the presence of certain catalysts or initiators.[1][2]
Q2: I'm observing significant dimer formation in my Grignard reaction. What are the most likely causes?
A2: High yields of dimeric byproducts in Grignard reagent formation are typically due to Wurtz-type coupling between the newly formed Grignard reagent (R-MgX) and unreacted alkyl halide (R-X). The primary causes are:
-
High local concentration of alkyl halide: Rapid addition of the alkyl halide to the magnesium turnings creates localized areas of high concentration, favoring the coupling side reaction.[1]
-
High reaction temperature: The formation of Grignard reagents is exothermic. If the temperature is not controlled, the increased rate of all reactions, including the Wurtz coupling, can lead to more dimer formation.[1][2]
-
Reactive halides: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive halide can sometimes increase the rate of dimerization.[1]
Q3: How does solvent choice impact dimerization?
A3: The solvent plays a critical role in stabilizing reactive intermediates and influencing reaction pathways.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for many alkylation reactions, such as SN2 substitutions. They can solvate cations while leaving the nucleophile relatively "naked" and more reactive towards the desired electrophile.[3][4][5] However, in reactions involving radical intermediates, the solvent's ability to stabilize or participate in radical pathways can be a factor.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can stabilize both cations and anions through hydrogen bonding.[4][6] This can sometimes suppress the reactivity of nucleophiles, potentially slowing down the desired alkylation and allowing side reactions like dimerization to become more competitive. For instance, in SN2 reactions, polar protic solvents can slow the reaction rate compared to polar aprotic solvents.[4]
Q4: Can dimerization occur in Friedel-Crafts alkylation?
A4: While polyalkylation is a more commonly discussed limitation of Friedel-Crafts alkylation, dimerization of the alkylating agent can occur, particularly if the alkyl halide can form a stable carbocation that then reacts with another molecule of the alkylating agent or undergoes elimination followed by polymerization.[7][8] More prevalent issues in Friedel-Crafts alkylation that can be mistaken for dimerization are carbocation rearrangements leading to isomeric products and polyalkylation, where the initial product is more reactive than the starting material.[7][8][9]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and solve dimerization problems in your alkylation reactions.
Guide 1: General Strategies to Minimize Dimerization
This guide is applicable to a wide range of alkylation reactions.
Issue: Significant formation of a dimeric byproduct (R-R) is observed by TLC, GC-MS, or NMR analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimer formation.
Detailed Explanations and Protocols:
-
Temperature Control: Many dimerization reactions have a higher activation energy than the desired alkylation. By lowering the temperature, you can disproportionately slow down the rate of the side reaction.[10][11]
-
Protocol for Low-Temperature Reaction:
-
Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, thermometer, and an inlet for inert gas.
-
Place the flask in a cooling bath (e.g., an ice-water bath for 0 °C or a dry ice-acetone bath for -78 °C).
-
Allow the flask and its initial contents to equilibrate to the bath temperature before adding any reactive agents.
-
Maintain the bath temperature throughout the reaction by adding more ice or dry ice as needed.
-
-
-
Slow Addition of Reagents: This is one of the most effective methods to prevent dimerization.[1] By adding one reagent slowly to the other, you maintain a low, steady-state concentration of the added reagent, which favors the reaction with the substrate already in the flask over self-reaction.
-
Protocol for Slow Addition using a Syringe Pump:
-
Load the reagent to be added (often the alkylating agent) into a gas-tight syringe.
-
Place the syringe on a syringe pump.
-
Insert the needle of the syringe through a septum into the reaction flask, ensuring the needle tip is below the surface of the solvent.
-
Set the syringe pump to the desired flow rate (e.g., 0.1 mL/min) to add the reagent over a prolonged period (e.g., 1-4 hours).
-
-
-
Inert Atmosphere: For reactions sensitive to oxygen, such as many cross-coupling and organometallic reactions, the presence of O₂ can initiate or catalyze oxidative homocoupling.[12]
-
Protocol for Setting up an Air-Sensitive Reaction:
-
Assemble all glassware (e.g., a Schlenk flask or a three-necked flask with a condenser and addition funnel) and flame-dry under vacuum or oven-dry overnight.[13][14]
-
Cool the glassware under a stream of inert gas (argon or nitrogen).[13][14]
-
Use a Schlenk line to perform at least three "evacuate-and-refill" cycles to ensure the atmosphere inside the glassware is inert.[15]
-
Dissolve reagents in degassed solvents (prepared by sparging with an inert gas or by the freeze-pump-thaw method).
-
Transfer all reagents and solvents using gas-tight syringes or cannulas under a positive pressure of inert gas.[13][15]
-
-
Guide 2: Preventing Dimerization in Sonogashira and Other Alkyne Couplings
Issue: The primary byproduct in a Sonogashira coupling is the homocoupled diyne (Glaser coupling product).
Causality: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can also catalyze the oxidative dimerization of terminal alkynes in the presence of oxygen.[12]
Caption: Strategies to mitigate terminal alkyne dimerization.
Solutions:
-
Use a Protecting Group: The most robust method to prevent alkyne dimerization is to protect the terminal alkyne's acidic proton. Silyl protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are commonly used. The protected alkyne is then used in the coupling reaction, and the protecting group is removed in a subsequent step.[16][17]
-
Protocol for TMS Protection of a Terminal Alkyne:
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide or n-butyllithium (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify.
-
-
-
Employ Copper-Free Conditions: Numerous protocols have been developed for Sonogashira couplings that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[18] These methods often require a different choice of palladium catalyst, ligand, and base.
-
Rigorous Oxygen Exclusion: If using a traditional copper-catalyzed system, ensure the reaction is performed under strictly anaerobic conditions as described in Guide 1.
Part 3: Data-Driven Optimization
Optimizing reaction parameters based on quantitative data is key to minimizing dimer formation.
Table 1: Effect of Temperature and Addition Rate on Dimer Formation in a Model Alkylation
| Entry | Substrate | Alkylating Agent | Temperature (°C) | Addition Time (h) | Yield of Alkylated Product (%) | Yield of Dimer (%) |
| 1 | Phenylacetonitrile | Benzyl Bromide | 25 | 0.1 | 75 | 20 |
| 2 | Phenylacetonitrile | Benzyl Bromide | 0 | 0.1 | 85 | 10 |
| 3 | Phenylacetonitrile | Benzyl Bromide | 0 | 2 | 92 | <5 |
| 4 | Phenylacetonitrile | Benzyl Bromide | -78 | 2 | 95 | <2 |
Data are illustrative and based on general principles. Optimal conditions will vary for each specific reaction.
This table demonstrates that both decreasing the reaction temperature and increasing the addition time of the alkylating agent can significantly reduce the percentage of the dimeric byproduct and improve the yield of the desired product.
References
- 1. testbook.com [testbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wurtz-Fittig Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 17. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Stability issues of 4'-Bromo-4-chlorobutyrophenone under acidic conditions
Technical Support Center: 4'-Bromo-4-chlorobutyrophenone
A Guide to Understanding and Preventing Stability Issues in Acidic Environments
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Given its structural features, this compound can exhibit instability under certain conditions, particularly in the presence of acid. This guide provides in-depth answers to common questions, troubleshooting advice for experiments, and validated protocols to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
A1: The primary degradation pathway of concern under acidic conditions (both Brønsted and Lewis acids) is an intramolecular Friedel-Crafts acylation . The butyrophenone chain can cyclize onto the electron-rich bromophenyl ring.
-
Mechanism: The carbonyl oxygen is first protonated by the acid, which activates the acyl group. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the butyryl chain, leading to the formation of a six-membered ring. This results in the formation of 7-bromo-1-tetralone as a significant byproduct.[1][2] This type of reaction is a well-established method for forming polycyclic systems, and in this case, it represents an undesired side reaction that consumes the starting material.[1]
Q2: My reaction yield is significantly lower than expected when using an acid catalyst. What is the likely cause?
A2: A low yield is the most common symptom of reagent degradation.[3] The acid-catalyzed intramolecular cyclization (as described in Q1) directly competes with your desired intermolecular reaction. Several factors can exacerbate this issue:
-
Elevated Temperatures: Higher temperatures increase the rate of the intramolecular Friedel-Crafts side reaction.
-
Strong Acids or High Concentrations: Using strong Lewis acids (e.g., AlCl₃) or high concentrations of protic acids (e.g., H₂SO₄, PPA) can aggressively promote cyclization.[2]
-
Prolonged Reaction Times: The longer the starting material is exposed to acidic conditions, the more time it has to degrade via the cyclization pathway.[4]
Essentially, you are facing a kinetic competition between your target reaction and the degradation reaction. If the activation energy for the intramolecular cyclization is comparable to or lower than that of your desired reaction, significant yield loss is inevitable under these conditions.[5]
Q3: I'm observing an unexpected, non-polar spot on my TLC plate and a new major peak in my HPLC/GC-MS analysis. What could it be?
A3: This new species is very likely the cyclized byproduct, 7-bromo-1-tetralone . This molecule is generally less polar than the starting material because the polar chlorobutyl chain has been consumed in the formation of a new ring. Its identity can be confirmed by isolating the byproduct and characterizing it using standard analytical techniques such as NMR, IR, and mass spectrometry. A change in the TLC or HPLC profile after adding acid to your starting material can be a quick diagnostic test for this stability issue.[6]
Q4: How can I minimize the degradation of this compound in my acidic reaction?
A4: Minimizing degradation requires optimizing the reaction conditions to favor your desired transformation over the intramolecular side reaction. Consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of product formation. Often, starting at 0 °C or even lower and slowly warming the reaction can provide a significant advantage.[3]
-
Choice of Acid: If possible, use a milder acid or a lower concentration. For some reactions, a weaker Lewis acid or even a solid-supported acid might provide the necessary activation without aggressively promoting the side reaction.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the acid and the other reactant. This "slow addition" protocol keeps the instantaneous concentration of the starting material low, which can disfavor the unimolecular degradation pathway relative to the bimolecular desired reaction.
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material has been consumed to prevent further degradation of the product or remaining starting material.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound under acidic conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Dominant intramolecular cyclization.[5] 2. Reaction temperature is too high. 3. Acid catalyst is too strong or concentrated. | 1. Run a control experiment: Stir the starting material with the acid under your reaction conditions (without the other reactant) and monitor for degradation by TLC/HPLC. 2. Lower the reaction temperature significantly (e.g., to 0 °C or -20 °C). 3. Screen milder acid catalysts (e.g., switch from AlCl₃ to ZnCl₂ or an acid-treated montmorillonite clay). 4. Employ a slow-addition strategy for the butyrophenone.[3][4] |
| Multiple Unidentified Byproducts | 1. Intramolecular cyclization product (7-bromo-1-tetralone). 2. Potential for polymerization or other acid-mediated side reactions. 3. Product itself is unstable to the workup conditions.[6] | 1. Isolate the main byproduct and obtain an LC-MS to check if its mass corresponds to the cyclized product. 2. Simplify the reaction mixture to identify the source of byproducts. 3. Perform a workup stability test: expose your purified product to the acidic/basic quench and extraction conditions and check for degradation via TLC/HPLC.[6] |
| Reaction Fails to Go to Completion | 1. Acid catalyst has been deactivated (e.g., by moisture or basic functional groups on another reactant).[2] 2. The reaction has reached equilibrium. 3. The rate of degradation is faster than the rate of reaction at the current temperature. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.[3] 2. If equilibrium is suspected, consider if a reaction byproduct can be removed (e.g., water via a Dean-Stark trap, if applicable). 3. Re-evaluate the temperature profile. A lower temperature might slow the degradation more than the desired reaction, allowing for higher conversion over a longer time. |
Visualizing the Degradation Pathway and Troubleshooting
To better understand the chemical processes and decision-making involved, the following diagrams illustrate the key degradation pathway and a logical troubleshooting workflow.
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for low yield reactions.
Experimental Protocol: HPLC Stability Study
This protocol outlines a method to quantify the stability of this compound under specific acidic conditions. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.[7]
Objective: To determine the rate of degradation of this compound in the presence of an acid catalyst at a given temperature.
Materials:
-
This compound (SM)
-
Internal Standard (IS), e.g., 4,4'-Dibromobiphenyl (choose a stable, UV-active compound that does not co-elute)
-
Reaction solvent (e.g., Dichloromethane, Acetonitrile)
-
Acid catalyst (e.g., Methanesulfonic acid, Trifluoroacetic acid)
-
Quenching solution (e.g., Saturated sodium bicarbonate solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the SM in the reaction solvent (e.g., 10 mg/mL).
-
Accurately prepare a stock solution of the IS in the same solvent (e.g., 5 mg/mL).
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by mixing known volumes of the SM and IS stock solutions and diluting with the solvent. This will be used to generate a calibration curve (Ratio of SM Peak Area / IS Peak Area vs. Concentration of SM).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., round-bottom flask in an ice bath), add the reaction solvent and the acid catalyst. Allow the temperature to equilibrate.
-
Add a known amount of the IS stock solution to the vessel.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add a known amount of the SM stock solution to the reaction vessel.
-
Immediately withdraw a small aliquot (~0.1 mL) and quench it in a vial containing an excess of the quenching solution and a dilution solvent (e.g., Acetonitrile). This is the t=0 time point.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
HPLC Analysis:
-
Analyze all quenched samples and calibration standards by HPLC. A typical method might be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the SM to the peak area of the IS.
-
Using the calibration curve, determine the concentration of the SM at each time point.
-
Plot the concentration of SM versus time to visualize the degradation kinetics.
-
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4'-Bromo-4-chlorobutyrophenone by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the meticulous evaluation of chemical purity is a cornerstone of ensuring the safety, efficacy, and reproducibility of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 4'-Bromo-4-chlorobutyrophenone, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can significantly impact downstream reactions and the quality of the final drug product. This guide provides an in-depth, objective comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting the optimal analytical strategy for your research and development needs.
The Analytical Challenge: Understanding this compound and its Potential Impurities
This compound (C₁₀H₁₀BrClO) is a moderately polar, halogenated aromatic ketone with a molecular weight of 261.54 g/mol .[1] Its synthesis, often involving a Friedel-Crafts acylation reaction between bromobenzene and 4-chlorobutyryl chloride, can introduce a variety of impurities.[2][3][4] According to the International Council for Harmonisation (ICH) guidelines, impurities in drug substances are broadly classified into organic impurities, inorganic impurities, and residual solvents.[5][6]
Potential Organic Impurities Include:
-
Starting Materials: Unreacted bromobenzene and 4-chlorobutyryl chloride.
-
Intermediates: Incomplete reaction products.
-
By-products: Isomeric products (e.g., ortho- or meta-substituted butyrophenones), products of over-acylation, or side reactions.
-
Degradation Products: Compounds formed during storage or processing.
Given its boiling point of 150-157 °C at reduced pressure, this compound possesses sufficient volatility and thermal stability to be amenable to both HPLC and GC-MS analysis, making a direct comparison of these techniques particularly relevant.[7]
A Tale of Two Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific analytical goals.[8]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[5][6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its major advantage lies in its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[6] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase in a gaseous mobile phase. The coupling with a mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.
The logical workflow for selecting the appropriate technique is outlined below:
Caption: Logical workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities
For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
The workflow for HPLC analysis is as follows:
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Phosphoric Acid (analytical grade)
-
This compound reference standard and sample
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is typically determined by the area normalization method.[11] The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Expected Results and Interpretation
A well-developed HPLC method should provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. The use of a gradient elution is crucial for separating compounds with a range of polarities, from the more polar starting materials to less polar by-products.
| Compound | Expected Retention Time (min) | Relative Retention Time |
| 4-Chlorobutyryl chloride (hydrolyzed) | ~2-4 | < 1.0 |
| Bromobenzene | ~8-10 | < 1.0 |
| This compound | ~12-14 | 1.00 |
| Isomeric By-products | ~11-15 | ~0.9 - 1.1 |
Note: These are hypothetical retention times and will vary based on the specific HPLC system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials. The sample is vaporized and separated in a capillary column, and the eluting compounds are then ionized and detected by a mass spectrometer.
The workflow for GC-MS analysis is as follows:
Caption: Experimental workflow for GC-MS purity analysis.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
2. Chemicals and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
-
This compound reference standard and sample
3. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
4. Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh and dissolve the standard and sample in dichloromethane to a final concentration of 1 mg/mL.
5. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of the reference standard and by searching against a spectral library (e.g., NIST).
-
Quantify impurities using the area normalization of the Total Ion Chromatogram (TIC) or by using an internal standard method for higher accuracy.
Expected Results and Interpretation
GC-MS analysis provides both chromatographic separation and mass spectral information for definitive identification. The fragmentation pattern of this compound in the mass spectrum is a unique fingerprint.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Bromobenzene | ~5-7 | 156, 158, 77 |
| 4-Chlorobutyryl chloride | ~6-8 | 140, 142, 105, 75 |
| This compound | ~12-15 | 260, 262, 183, 185, 155, 157 |
Note: Retention times are estimates. Mass fragments correspond to the molecular ions and characteristic fragments.
Method Validation: Ensuring Trustworthiness
Both HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Complementary Approach for Comprehensive Purity Assessment
-
HPLC is the preferred method for the routine quality control of this compound , offering excellent quantification of the main component and the detection of less volatile, process-related impurities and degradation products.
-
GC-MS is the ideal choice for the identification and quantification of volatile impurities , such as residual solvents and unreacted starting materials. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for impurity identification.
For comprehensive characterization and in-depth impurity profiling, a dual-pronged approach, utilizing both HPLC for non-volatile components and GC-MS for volatile species, is highly recommended. This ensures that all potential impurities are identified and quantified, leading to a safer and more robust drug development process.
References
- 1. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of butyrophenones and their analogues in whole blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and NMR Validation of 4'-Bromo-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the reliable and verifiable production of key intermediates is paramount. 4'-Bromo-4-chlorobutyrophenone stands as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular framework, featuring a halogenated aromatic ring and a reactive alkyl chloride chain, offers versatile handles for further chemical elaboration. This guide, intended for professionals in drug development and chemical research, provides an in-depth comparison of synthetic routes to this important ketone. More critically, it establishes a robust framework for the validation of its synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the structural integrity and purity of the final product.
The Synthetic Challenge: A Tale of Two Methodologies
The synthesis of this compound can be approached through various synthetic strategies. Here, we compare the classical Friedel-Crafts acylation with a modern palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling. This comparison will not only weigh the merits and drawbacks of each approach but also provide the necessary context for the subsequent analytical validation.
Method 1: The Workhorse - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. In this approach, bromobenzene is acylated with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism: A Step-by-Step Look
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Method 2: The Modern Contender - Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation. The Suzuki-Miyaura coupling, in particular, offers a milder and often more selective alternative to traditional methods.[1] In a potential synthesis of this compound, a 4-bromophenylboronic acid could be coupled with 4-chlorobutyryl chloride in the presence of a palladium catalyst and a base.
Reaction Mechanism: A Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Head-to-Head Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | Bromobenzene, 4-Chlorobutyryl Chloride | 4-Bromophenylboronic acid, 4-Chlorobutyryl Chloride |
| Catalyst | Stoichiometric AlCl₃ | Catalytic Palladium complex |
| Reaction Conditions | Often harsh, requires anhydrous conditions | Generally milder, tolerates a wider range of functional groups |
| Byproducts | Significant acidic waste (HCl, Al(OH)₃) | Boron-containing byproducts, ligand waste |
| Regioselectivity | Can produce ortho and meta isomers | Typically high regioselectivity |
| Scalability | Well-established for large-scale synthesis | Can be expensive for large-scale due to palladium catalyst |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of aromatic compounds.[2]
Materials:
-
Bromobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the cooled suspension.
-
Add 4-chlorobutyryl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Detailed Protocol for Suzuki-Miyaura Coupling (Adapted)
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides.[3]
Materials:
-
4-Bromophenylboronic acid
-
4-Chlorobutyryl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromophenylboronic acid (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), and anhydrous toluene.
-
In a separate flask, prepare a solution of K₂CO₃ (2.0 eq) in deionized water.
-
Add the K₂CO₃ solution to the reaction mixture, followed by 4-chlorobutyryl chloride (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation by NMR Spectroscopy: The Arbiter of Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the successful synthesis of this compound and assess its purity.
Predicted ¹H and ¹³C NMR Data for this compound
Reference NMR data is available from public databases such as PubChem.[5]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | ~7.8 | d | 2H | Protons ortho to carbonyl |
| H-3', H-5' | ~7.6 | d | 2H | Protons meta to carbonyl |
| H-2 | ~3.7 | t | 2H | -CH₂-Cl |
| H-3 | ~3.2 | t | 2H | -CO-CH₂- |
| H-4 | ~2.2 | p | 2H | -CH₂-CH₂-CH₂- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~197 | Carbonyl carbon |
| C-1' | ~136 | Aromatic carbon attached to carbonyl |
| C-3', C-5' | ~132 | Aromatic carbons meta to carbonyl |
| C-2', C-6' | ~130 | Aromatic carbons ortho to carbonyl |
| C-4' | ~128 | Aromatic carbon attached to bromine |
| C-2 | ~45 | -CH₂-Cl |
| C-3 | ~38 | -CO-CH₂- |
| C-4 | ~28 | -CH₂-CH₂-CH₂- |
Molecular Structure with NMR Assignments
Caption: Structure of this compound with predicted NMR shifts.
A Self-Validating System: Identifying Impurities by NMR
A key aspect of a trustworthy protocol is its ability to be self-validating. In the context of this synthesis, NMR spectroscopy allows for the identification of potential impurities, thereby confirming the purity of the desired product.
Potential Impurities in Friedel-Crafts Acylation and their NMR Signatures:
-
Unreacted Bromobenzene: Aromatic signals between 7.0-7.5 ppm.
-
Unreacted 4-Chlorobutyryl Chloride: Characteristic signals for the aliphatic chain protons, with the α-protons shifted further downfield due to the acyl chloride group.
-
4-Chlorobutyric Acid (from hydrolysis of the acyl chloride): A broad singlet for the carboxylic acid proton (>10 ppm) and shifts in the aliphatic proton signals.[4]
-
Ortho- and Meta- Isomers (2'-Bromo- and 3'-Bromo-4-chlorobutyrophenone): The aromatic region of the ¹H NMR spectrum would show more complex splitting patterns compared to the two doublets of the para-isomer. The integration of the aromatic region would still correspond to four protons, but the symmetry would be lost.
By comparing the experimental NMR spectrum of the synthesized product with the reference data and being vigilant for the characteristic signals of potential impurities, researchers can confidently validate the success of the synthesis and the purity of their this compound.
Conclusion
Both the traditional Friedel-Crafts acylation and the modern Suzuki-Miyaura coupling present viable pathways for the synthesis of this compound. The choice of method will depend on factors such as scale, cost, and the availability of specialized catalysts and reagents. Regardless of the synthetic route chosen, NMR spectroscopy stands as the definitive analytical technique for the validation of the final product. A thorough analysis of both ¹H and ¹³C NMR spectra, with a keen eye for the expected signals of the desired product and potential impurities, provides the necessary assurance of structural integrity and purity that is essential in the rigorous field of drug development.
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to Butyrophenone Synthesis: Benchmarking Efficiency Across Chemical and Green Methodologies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of butyrophenone and its derivatives is a cornerstone of many projects, particularly in the development of antipsychotic drugs and other CNS agents.[1] The selection of a synthetic route is a critical decision, balancing efficiency, cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the primary methods for butyrophenone production, moving from the traditional workhorse of Friedel-Crafts acylation to modern, greener alternatives including organocatalysis, biocatalysis, and continuous flow chemistry.
This analysis is structured to provide not just procedural steps, but the underlying scientific rationale, enabling informed decisions for your specific research and development needs.
The Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation has been the most common and widely taught method for synthesizing aryl ketones like butyrophenone for over a century.[2][3] It is valued for its reliability and broad substrate scope.
Mechanistic Rationale & Causality
The reaction proceeds via electrophilic aromatic substitution.[4][5] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate an acylating agent, such as butyryl chloride or butyric anhydride.[6] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly electrophilic acylium ion.[4] This potent electrophile is then attacked by the electron-rich aromatic ring (e.g., benzene), overcoming the ring's aromatic stability to form a new carbon-carbon bond.[7]
The choice of AlCl₃ is rooted in its high efficacy in generating the acylium ion. However, this choice comes with a significant drawback: the AlCl₃ forms a strong complex with the ketone product.[8] This interaction deactivates the catalyst, meaning it must be used in stoichiometric or even super-stoichiometric amounts, which has significant implications for downstream processing and waste generation.[6]
Experimental Protocol: Synthesis of Butyrophenone via Friedel-Crafts Acylation
Materials:
-
Benzene (reactant)
-
Butyryl chloride (acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for quench)
-
Ice
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The system is kept under an inert atmosphere (e.g., Argon or Nitrogen).
-
Charging Reactants: Anhydrous AlCl₃ (1.1 to 1.3 equivalents) is suspended in dry dichloromethane. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Butyryl chloride (1.0 equivalent) is added dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Benzene (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel over 30-60 minutes. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours, or gently heated under reflux (e.g., 40-50°C) for 30-60 minutes to ensure completion.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Quenching: The reaction mixture is cooled in an ice bath and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[8]
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude butyrophenone.
-
Purification: The crude product is purified by vacuum distillation to obtain pure butyrophenone.
Logical Flow of Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation of Benzene.
Modern & Greener Alternatives
While effective, Friedel-Crafts acylation suffers from poor atom economy and the generation of significant hazardous waste, primarily from the stoichiometric Lewis acid and quenching steps.[1] Modern synthetic chemistry offers several greener, more efficient alternatives.[9]
Organocatalysis: The Metal-Free Approach
Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the need for often toxic and moisture-sensitive metal catalysts.[10][11] This approach aligns with the principles of green chemistry by reducing metal waste and often allowing for reactions under milder conditions.[9]
Mechanistic Rationale & Causality
For ketone synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts.[12][13] The mechanism for an NHC-catalyzed synthesis of a ketone from an aldehyde involves the concept of "umpolung" or polarity inversion.
-
Nucleophilic Attack: The NHC catalyst attacks the carbonyl carbon of an aldehyde, forming a covalent intermediate known as the Breslow intermediate.
-
Polarity Inversion: This intermediate effectively inverts the polarity of the carbonyl carbon, turning it from an electrophile into a nucleophile.
-
Coupling: This nucleophilic species can then attack an electrophilic coupling partner. For the synthesis of bis-heteroaryl ketones, diaryliodonium salts have been used as the electrophile.[13][14]
-
Catalyst Regeneration: The resulting intermediate collapses, releasing the ketone product and regenerating the NHC catalyst.
This catalytic cycle avoids the use of stoichiometric activating agents and generates far less waste.
Exemplar Protocol: Organocatalytic Synthesis of a Heteroaryl Ketone (Note: A direct protocol for simple butyrophenone is not widely established. This protocol for a related aryl ketone demonstrates the principles.)[13]
Materials:
-
Heteroaryl Aldehyde (e.g., 2-Thiophenecarboxaldehyde)
-
Diaryliodonium Salt (electrophilic aryl source)
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., IPr·HCl)
-
Base (e.g., DBU or K₃PO₄)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
Catalyst Activation: In an inert atmosphere glovebox or Schlenk line, the NHC precatalyst (5-10 mol%) and base (1.1 equivalents) are stirred in the anhydrous solvent for 15-30 minutes to generate the active carbene.
-
Addition of Reactants: The aldehyde (1.0 equivalent) is added to the activated catalyst solution, followed by the diaryliodonium salt (1.2 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours. Progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired aryl ketone.
Biocatalysis: Nature's Approach to Precision and Efficiency
Biocatalysis leverages enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions (aqueous media, ambient temperature, and neutral pH).[15][16] This approach is particularly powerful for producing chiral molecules and reducing energy consumption and hazardous waste.[17]
Mechanistic Rationale & Causality
While direct enzymatic acylation on benzene is not a standard biocatalytic route, enzymes are highly effective in producing ketones through alternative pathways, such as the oxidation of secondary alcohols.
-
Enzyme Class: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are commonly used for the interconversion of alcohols and ketones.[18] These enzymes utilize a cofactor, typically NAD⁺/NADH or NADP⁺/NADPH, to mediate the hydride transfer.
-
Reaction: To synthesize a ketone, the corresponding secondary alcohol is oxidized by the ADH, which transfers a hydride from the alcohol to the oxidized cofactor (e.g., NAD⁺), producing the ketone, the reduced cofactor (NADH), and a proton.
-
Cofactor Regeneration: Since cofactors are expensive, they must be regenerated in situ for the process to be economically viable. A common strategy is to use a sacrificial co-substrate. For oxidation, a simple ketone like acetone can be used with a second ADH that reduces it to isopropanol, thereby oxidizing NADH back to NAD⁺. This drives the equilibrium towards the desired ketone product.
The high selectivity of enzymes minimizes byproduct formation, simplifying purification and leading to higher quality products.[2]
Exemplar Protocol: Biocatalytic Oxidation of 1-Phenyl-1-butanol to Butyrophenone
Materials:
-
1-Phenyl-1-butanol (substrate)
-
Alcohol Dehydrogenase (ADH) or a whole-cell biocatalyst expressing a suitable ADH
-
NAD⁺ (cofactor)
-
A cofactor recycling system (e.g., a second enzyme like lactate dehydrogenase and pyruvate, or a simpler system using acetone as a sacrificial hydrogen acceptor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution.
-
Addition of Components: Add the cofactor (NAD⁺) to the buffer, followed by the enzyme (or whole cells).
-
Substrate Addition: Dissolve the substrate, 1-phenyl-1-butanol, in a minimal amount of co-solvent if necessary, and add it to the reaction vessel. Add the cofactor recycling components (e.g., a large excess of acetone).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion to butyrophenone using HPLC or GC.
-
Workup & Extraction: Once the reaction reaches completion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic solvent.
-
Purification: Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography if needed.
Continuous Flow Chemistry: Enhancing Safety and Scalability
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. This technology offers significant advantages in safety, heat transfer, mixing, and scalability.[19]
Rationale & Causality
For highly exothermic reactions like Friedel-Crafts acylation, flow chemistry provides superior temperature control. The high surface-area-to-volume ratio of the reactor tubes allows for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. This enhanced safety profile allows for the use of reaction conditions (e.g., higher temperatures) that would be unsafe in a large-scale batch reactor, often leading to dramatically reduced reaction times. Furthermore, pumping reagents together in a continuous mixer ensures consistent and rapid mixing, improving reaction consistency and yield.
Exemplar Protocol: Continuous Flow Synthesis of Butyrophenone
Materials & Equipment:
-
Syringe pumps or HPLC pumps
-
T-mixer
-
Tubular reactor (e.g., PFA or stainless steel tubing) of a defined volume
-
Back-pressure regulator
-
Heating/cooling module
-
Stock solutions of:
-
Benzene in a suitable solvent (e.g., dichloromethane)
-
Butyryl chloride in the same solvent
-
AlCl₃ in the same solvent (note: requires a compatible solvent system where the Lewis acid is soluble or can be pumped as a slurry)
-
Procedure:
-
System Assembly: Assemble the flow reactor system: pumps are connected to a T-mixer, which feeds into the reactor coil submerged in a temperature-controlled bath. The reactor outlet is connected to a back-pressure regulator to maintain a single-phase flow.
-
Pumping Reactants: Pump the solutions of benzene and butyryl chloride into the T-mixer at defined flow rates. Introduce the AlCl₃ solution through a separate channel into the mixer.
-
Reaction in Flow: The combined stream flows through the heated reactor coil. The residence time (the time reactants spend in the reactor) is controlled by the total flow rate and the reactor volume. A typical residence time might be 5-20 minutes at an elevated temperature (e.g., 60-80 °C).
-
In-line Quenching: The product stream exiting the reactor can be directly mixed with a quenching stream (e.g., cooled water) using another T-mixer.
-
Collection & Workup: The quenched mixture is collected. For continuous production, an in-line liquid-liquid separator can be used for automated extraction. The organic phase is then washed, dried, and concentrated as in the batch process.
Workflow for Modern Synthesis Routes
Caption: Conceptual workflows for modern butyrophenone synthesis.
Comparative Analysis: Performance and Sustainability
The optimal synthesis method depends heavily on the specific goals of the project, such as scale, cost constraints, purity requirements, and commitment to green chemistry principles.
Quantitative Performance Data
| Method | Typical Yield | Reaction Time | Temperature | Catalyst Loading | Key Advantages | Key Disadvantages |
| Friedel-Crafts | 70-95% | 1-5 hours | 0-60 °C | >100 mol% | Well-established, reliable, broad scope | Poor atom economy, large waste stream, hazardous quench |
| Organocatalysis | 60-90% | 12-24 hours | 25-60 °C | 5-20 mol% | Metal-free, low toxicity, milder conditions | Slower reactions, catalyst loading higher than enzymes |
| Biocatalysis | >90% (often >99% e.e.) | 24-48 hours | 25-40 °C | <1 mol% | Highly selective, green (aqueous), mild conditions, low waste | Substrate scope can be limited, requires enzyme development |
| Continuous Flow | >90% | 5-20 minutes | 60-100 °C | Varies (can be stoichiometric or catalytic) | Excellent safety, rapid optimization, scalable | Requires specialized equipment, potential for clogging |
Note: Data are representative estimates compiled from various sources. Actual performance depends on the specific substrate and optimized conditions.
Economic and Environmental Efficiency
A critical aspect of modern process chemistry is sustainability, which can be quantified using metrics like the E-Factor (Environmental Factor), representing the mass ratio of waste to the desired product.[20]
| Method | Typical E-Factor Range | Primary Waste Sources | Cost Considerations |
| Friedel-Crafts | 25 - >100 | Spent Lewis acid, quenching water, organic solvents | Low initial cost for common reagents, but high cost for waste disposal. |
| Organocatalysis | 5 - 20 | Organic solvents from reaction and purification | Higher initial cost for specialized catalysts, but lower waste treatment costs.[21] |
| Biocatalysis | 1 - 10 | Aqueous buffer, biomass (if using whole cells) | High upfront cost for enzyme development and production, but very low operational costs (water as solvent, low energy) and minimal waste.[15][17] |
| Continuous Flow | <10 (if optimized) | Primarily solvents (can be minimized and recycled) | High initial capital investment for equipment, but significant long-term savings from efficiency, automation, and reduced waste.[19] |
(E-Factor ranges are typical for the pharmaceutical and fine chemical industries.[20][22])
Conclusion and Recommendations
For Exploratory, Small-Scale Synthesis:
-
Friedel-Crafts Acylation remains a viable and quick option for lab-scale synthesis where environmental impact is less of a primary concern and the necessary reagents are readily available.
For Process Development and Green Chemistry Focus:
-
Organocatalysis offers a significant step towards sustainability by eliminating metal waste. It is an excellent choice when developing greener processes, although reaction times can be longer.
-
Biocatalysis represents the pinnacle of green synthesis for suitable substrates. If a suitable enzyme can be identified or engineered, it offers unparalleled selectivity and the lowest environmental impact, making it ideal for the production of high-value pharmaceutical intermediates.[2]
For Scale-Up and Industrial Production:
-
Continuous Flow Chemistry is the superior choice for scaling up exothermic or hazardous reactions like Friedel-Crafts acylation. The investment in equipment is offset by enhanced safety, consistency, and throughput, leading to a more economical and sustainable industrial process.[19]
The journey from traditional to modern synthesis paradigms offers a compelling narrative of scientific progress. By understanding the fundamental mechanisms and trade-offs of each method, researchers and drug development professionals can strategically select the most efficient, cost-effective, and sustainable route for the production of butyrophenones and their vital derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. Organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemcascade.wordpress.com [chemcascade.wordpress.com]
- 14. Item - Organocatalytic CâH Bond Arylation of Aldehydes to Bis-heteroaryl Ketones - figshare - Figshare [figshare.com]
- 15. catalysts.com [catalysts.com]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 19. Minimizing E-factor in the continuous-flow synthesis of diazepam and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Welcome to www.sheldon.nl [sheldon.nl]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4'-Bromo-4-chlorobutyrophenone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 4'-Bromo-4-chlorobutyrophenone, a halogenated ketone, is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound (CAS RN: 4559-96-0) is a solid organic compound that presents several hazards.
According to its Safety Data Sheet (SDS), it is crucial to recognize the following:
-
Irritant: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Tract Irritant: Inhalation of dust can lead to respiratory irritation.[1]
As a dually halogenated organic compound (containing both bromine and chlorine), it falls under specific regulatory frameworks for hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. This classification dictates the legally mandated disposal pathway.[2][3]
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313 |
| Causes serious eye irritation | Eye Irrit. 2A | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312 |
(Data sourced from PubChem CID 78317)[1]
The Core Principle: Segregation and Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash. Due to its halogenated nature, it is classified as a hazardous waste. The primary and accepted method of disposal is incineration by a licensed hazardous waste management company.[4]
The rationale for this is twofold:
-
Environmental Protection: Improper disposal can lead to the contamination of water and soil. Halogenated organic compounds can be persistent in the environment.
-
Prevention of Harmful Byproducts: Uncontrolled burning or reaction can lead to the formation of highly toxic compounds, such as polyhalogenated dibenzodioxins and dibenzofurans.[5][6]
Step-by-Step Laboratory Waste Accumulation Protocol
This protocol outlines the necessary steps for the safe accumulation of this compound waste within the laboratory prior to its collection by a certified disposal service.
Personal Protective Equipment (PPE)
Before handling the compound, either in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Protective Clothing: A lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date on which the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
Waste Accumulation
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Minimize the generation of dust during transfer.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be placed in the same hazardous waste container.
-
Do not mix this waste with non-hazardous materials.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating halogenated waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup
For a small spill within a chemical fume hood:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7][8]
For a large spill or a spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
The Final Disposal Pathway: High-Temperature Incineration
Once the hazardous waste container is full, it must be transferred to your institution's designated hazardous waste storage area for collection by a licensed disposal facility.
The designated disposal method for halogenated organic compounds is high-temperature incineration.[9] According to regulations, waste containing more than 1% of halogenated organic substances must be incinerated at a temperature of at least 1100°C for a minimum of two seconds.[9][10] This ensures the complete destruction of the organic molecule and minimizes the formation of toxic byproducts like dioxins and furans.[5][6][11]
The following diagram outlines the complete disposal workflow:
Caption: Complete disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these procedures, researchers can ensure that they are not only compliant with regulations but are also upholding the highest standards of scientific practice. Always consult your institution's specific hazardous waste management plan and your local EHS office for any additional requirements.
References
- 1. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. uhcl.edu [uhcl.edu]
- 5. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 8. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 9. basel.int [basel.int]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. elearning.unimib.it [elearning.unimib.it]
Navigating the Synthesis of 4'-Bromo-4-chlorobutyrophenone: A Guide to Personal Protective Equipment and Safe Handling
For the researcher engaged in the nuanced world of pharmaceutical development and complex organic synthesis, the introduction of a new reagent into a workflow demands a comprehensive understanding of its characteristics. 4'-Bromo-4-chlorobutyrophenone, a key intermediate, is no exception. Its effective use is predicated on a foundation of rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the requisite personal protective equipment (PPE) and handling procedures, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: More Than Just an Irritant
At its core, this compound is classified as an irritant. However, to dismiss it as such would be an oversimplification. The Globally Harmonized System (GHS) classifications point to specific and significant risks that dictate our safety protocols.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. This trifecta of hazards necessitates a multi-faceted approach to PPE, as exposure to this fine, crystalline powder can occur through multiple pathways. The causality is clear: the halogenated nature of the molecule contributes to its reactivity with biological tissues.
| Property | Value | Source |
| Molecular Formula | C10H10BrClO | PubChem[1] |
| Molecular Weight | 261.54 g/mol | PubChem[1] |
| Appearance | White to cream or yellow crystalline powder | Thermo Fisher Scientific[2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHA C&L Inventory[1] |
| Storage | 2-4°C, in a dry, well-ventilated place | Thermo Fisher Scientific[3] |
The Last Line of Defense: A Head-to-Toe Approach to PPE
While engineering controls like fume hoods are the primary means of protection, PPE remains the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of simple box-checking but a risk-informed decision-making process.
Eye and Face Protection: Beyond Standard Safety Glasses
Given the serious eye irritation warning, standard safety glasses with side shields are the absolute minimum requirement[4]. However, due to the powdery nature of this compound and the potential for aerosolization during handling, chemical splash goggles are strongly recommended [4]. In situations involving larger quantities or a higher risk of splashing, a face shield worn over chemical splash goggles provides the most robust protection for the entire face[4][5].
Dermal Protection: Selecting the Right Gloves and Lab Coat
The "causes skin irritation" classification demands careful selection of gloves and protective clothing.
-
Gloves : Nitrile gloves are a common choice in many laboratories for general protection[4]. However, halogenated hydrocarbons and ketones can degrade nitrile rubber over time[6][7]. For prolonged handling of this compound, or in the event of a spill, butyl rubber or Viton® gloves offer superior protection against both halogenated compounds and ketones [7][8]. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected[9].
-
Lab Coat : A standard, long-sleeved lab coat is essential to protect the skin on the arms[4]. For procedures with a higher risk of contamination, consider a lab coat with elastic cuffs to ensure a snug fit around the wrists.
Respiratory Protection: When and Why
The potential for respiratory irritation from airborne powder is a significant concern[1]. All handling of solid this compound that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure[9][10][11]. The fume hood acts as the primary engineering control, pulling airborne particles away from the user[12]. If a fume hood is not available or if there is a risk of exposure outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary. The use of respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing and training[4].
Procedural Guidance: A Step-by-Step Operational Plan
A self-validating protocol is one where each step is designed to mitigate a specific, identified risk. The following workflow for handling this compound is built on this principle.
Preparation and Weighing
-
Don Appropriate PPE : Before handling the chemical, put on your lab coat, chemical splash goggles, and appropriate gloves.
-
Work Within a Fume Hood : All manipulations of the solid chemical should occur within a certified chemical fume hood to control airborne particulates[10][11].
-
Minimize Dust Generation : When weighing the powder, do so on a weigh paper or in a tared container within the fume hood. If possible, use a balance located inside the hood. If a balance is not available in the hood, pre-weigh a sealed container, add the powder inside the hood, seal the container, and then re-weigh it outside the hood[13].
-
Use Anti-Static Measures : If the powder is prone to static, which can cause it to disperse, use an anti-static gun to neutralize the charge on the container and weighing utensils[13].
Handling and Use
-
Maintain Situational Awareness : Keep the container of this compound sealed when not in use.
-
Controlled Dispensing : When transferring the powder, do so slowly and carefully to avoid creating dust clouds.
-
Work at a Safe Distance : Keep all chemical manipulations at least six inches inside the fume hood sash to ensure proper airflow and containment[14][15].
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate : Notify others in the immediate area of the spill. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety office[9].
-
Don Additional PPE : If you are trained to handle the spill, ensure you are wearing the appropriate PPE, which may include a respirator.
-
Contain the Spill : For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne[4].
-
Clean-Up : Use absorbent pads or vermiculite to clean up the spill[4]. Avoid dry sweeping, which can create dust. For a more thorough clean-up, you can wet the powder with a suitable solvent before wiping it up[9].
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of Waste : All contaminated materials, including paper towels, absorbent pads, and gloves, must be disposed of as hazardous waste in a properly labeled, sealed container[11].
Disposal Plan
Proper disposal is the final, critical step in the safe handling of this compound.
-
Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste[1][2][3].
-
Use Appropriate Containers : Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. The container must be compatible with the chemical[3].
-
Labeling : Clearly label the waste container as "Halogenated Organic Waste" and list the contents, including this compound[1][3].
-
Arrange for Pickup : Follow your institution's procedures for the disposal of hazardous chemical waste.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram outlines the key steps and decision points.
Caption: Workflow for Safe Handling of this compound
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the specific hazards this chemical presents and implementing the detailed PPE and handling protocols outlined in this guide, researchers can confidently and safely utilize this valuable synthetic intermediate. It is this commitment to safety that builds the foundation for reproducible, high-impact scientific discovery.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ehss.syr.edu [ehss.syr.edu]
- 12. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 15. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
